SMU127
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-3-22-15(20)13-11-5-4-6-12(11)23-14(13)17-16(21)19-9-7-18(2)8-10-19/h3-10H2,1-2H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHILACXNMTZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SMU127: A Small Molecule Agonist of TLR1/TLR2 and its Mechanism of Action in Immune Cells
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mechanism of action for the small molecule SMU127 in immune cells. It is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of novel therapeutic compounds. This document details the signaling cascade initiated by this compound, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the molecular pathways involved.
Introduction to this compound
This compound, also identified in the ZINC database as ZINC666243, is a urea (B33335) structure-like small molecule discovered through structure-based virtual screening.[1] It functions as a specific agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer.[2] TLRs are key pattern recognition receptors (PRRs) of the innate immune system that recognize molecular patterns associated with pathogens and cellular damage, triggering immune responses.[1][2][3] By activating the TLR1/TLR2 complex, this compound initiates a downstream signaling cascade that leads to the activation of innate immune cells and the production of inflammatory cytokines.[4] This activity has shown potential in preclinical models for cancer immunotherapy, where this compound was found to inhibit the growth of breast cancer tumors in mice.[4]
Core Mechanism of Action
The primary mechanism of action of this compound is the activation of the TLR1/TLR2 signaling pathway in immune cells, particularly macrophages and mononuclear cells.[1][3] This process can be broken down into several key steps:
-
Receptor Binding: this compound binds to the TLR1/TLR2 heterodimer on the surface of immune cells. This mimics the binding of natural lipopeptide ligands.[1][2]
-
Recruitment of Adaptor Proteins: Upon agonist binding, the TLR1/TLR2 complex undergoes a conformational change that facilitates the recruitment of intracellular adaptor proteins. The key adaptor protein for this pathway is Myeloid Differentiation Primary Response 88 (MyD88).[1][3][4]
-
Downstream Kinase Activation: The recruitment of MyD88 initiates a signaling cascade that activates specific protein kinases, including mitogen-activated protein kinases (MAPK) and the IκB kinase (IKK) complex.[4]
-
Transcription Factor Activation: The activation of these kinases leads to the activation of critical transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[1][4]
-
Cytokine Production: Activated NF-κB translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[1]
This signaling pathway is a central component of the innate immune response, leading to the activation of macrophages and other immune cells to combat pathogens and malignant cells.
Signaling Pathway Diagram
The following diagram illustrates the TLR1/TLR2 signaling pathway initiated by this compound.
Caption: this compound activates the TLR1/TLR2 pathway, leading to NF-κB activation and TNF-α production.
Quantitative Data
The activity of this compound has been characterized by its effective concentration for activating the TLR1/TLR2 receptor. This data is crucial for understanding the potency of the compound.
| Parameter | Value | Cell Line | Assay | Source |
| EC50 | 0.55 ± 0.01 μM | HEK-Blue hTLRs Reporter Cells | NF-κB Reporter Assay |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The mechanism of action of this compound was elucidated using several key experimental methodologies. While detailed, step-by-step protocols are found within the source publications, this section outlines the principles and workflows of the primary assays employed.
TLR Activation Reporter Assay
This assay is used to determine the specificity and potency (EC50) of a compound on a specific TLR.
-
Principle: HEK293 cells (human embryonic kidney cells) are engineered to express a specific human TLR (e.g., TLR1 and TLR2). These cells also contain a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP), under the control of a promoter inducible by a transcription factor downstream of TLR signaling, such as NF-κB. When this compound activates the TLR1/TLR2 receptor, the NF-κB pathway is initiated, leading to the production and secretion of SEAP into the cell culture medium. The amount of SEAP is then quantified colorimetrically.
-
Workflow Diagram:
Caption: Workflow for a TLR activation reporter assay to determine the EC50 of this compound.
TNF-α Secretion Assay
This experiment quantifies the production of the cytokine TNF-α by immune cells following stimulation with this compound.
-
Principle: Primary human immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophages, are treated with this compound. The activation of the TLR1/TLR2 pathway induces the synthesis and secretion of TNF-α into the culture medium. An Enzyme-Linked Immunosorbent Assay (ELISA) is then used to measure the concentration of TNF-α in the supernatant. This involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and quantifying the result with a colorimetric substrate.
-
General Protocol Steps:
-
Cell Isolation: Isolate human PBMCs or macrophages from whole blood.[5][6]
-
Cell Culture: Plate the cells at a specific density in appropriate culture media.
-
Stimulation: Treat the cells with different concentrations of this compound or a control substance (e.g., LPS for other TLRs, or vehicle).[5]
-
Incubation: Incubate the cells for a set period (e.g., 18-24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
ELISA: Perform a TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of TNF-α based on a standard curve and compare the results between treated and untreated cells.
-
NF-κB Activation Assay
This assay directly measures the activation of the NF-κB transcription factor.
-
Principle: Several methods can be used. One common approach is Western Blotting to detect the phosphorylation of IκB (the inhibitory subunit of NF-κB) or the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. Another method involves using a reporter cell line with a luciferase or fluorescent protein gene under the control of an NF-κB response element, similar to the TLR activation assay.
-
Workflow Diagram (Western Blot for Nuclear Translocation):
Caption: Workflow to measure NF-κB activation via nuclear translocation using Western Blot.
Conclusion
This compound is a potent and specific small molecule agonist of the TLR1/TLR2 heterodimer. Its mechanism of action in immune cells is well-defined, proceeding through the canonical MyD88-dependent signaling pathway to activate NF-κB and MAPK, culminating in the robust production of pro-inflammatory cytokines like TNF-α.[1][4] This activity underscores its potential as an immunomodulatory agent, particularly in the context of cancer immunotherapy where activation of innate immune responses is a desired therapeutic outcome. Further research into its effects on a broader range of immune cells and its in vivo efficacy and safety will be critical for its continued development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small molecule modulators of immune pattern recognition receptors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00096F [pubs.rsc.org]
- 3. Recent Advances in Studying Toll-like Receptors with the Use of Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocols for Immunology | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
The Signaling Pathway of SMU127: A Technical Guide for Researchers
Executive Summary
SMU127 (also known as ZINC666243) is a small molecule agonist that specifically targets the Toll-like Receptor 1/Toll-like Receptor 2 (TLR1/TLR2) heterodimer complex.[1] Its activation of this complex initiates a well-characterized intracellular signaling cascade primarily mediated by the MyD88 adaptor protein. This culminates in the activation of key transcription factors, notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This guide provides an in-depth overview of the this compound signaling pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.
Core Signaling Pathway of this compound
The signaling pathway of this compound is initiated by its binding to the TLR1/TLR2 heterodimeric receptor complex on the surface of immune cells, such as macrophages and monocytes.[2][3] TLRs are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system. The activation of TLR1/TLR2 by this compound triggers a conformational change in the receptor's intracellular Toll/Interleukin-1 Receptor (TIR) domains.
This change facilitates the recruitment of cytosolic adaptor proteins, initiating the MyD88-dependent signaling pathway, which is the canonical pathway for most TLRs, excluding TLR3. The key steps are as follows:
-
Adaptor Recruitment: The activated TLR1/TLR2 complex recruits the TIR domain-containing adaptor protein (TIRAP), which in turn recruits the primary adaptor molecule, Myeloid Differentiation primary response 88 (MyD88).
-
Myddosome Formation: MyD88 associates with the receptor complex and recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, forming a complex known as the Myddosome.
-
Kinase Cascade: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 then dissociates from the complex and interacts with TNF receptor-associated factor 6 (TRAF6).
-
Ubiquitination and TAK1 Activation: TRAF6 functions as an E3 ubiquitin ligase, catalyzing the formation of K63-linked polyubiquitin (B1169507) chains. This polyubiquitination serves as a scaffold to recruit and activate the TGF-β-activated kinase 1 (TAK1) complex.
-
NF-κB and MAPK Activation: The activated TAK1 complex subsequently phosphorylates two downstream branches:
-
IKK Complex: TAK1 phosphorylates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This frees NF-κB to translocate into the nucleus.
-
MAPK Cascades: TAK1 also activates various Mitogen-Activated Protein Kinase (MAPK) cascades, including p38 and JNK, which lead to the activation of other transcription factors like AP-1.
-
-
Gene Transcription: Once in the nucleus, NF-κB binds to specific response elements in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines, most notably TNF-α.
This pathway highlights how this compound leverages the innate immune machinery to elicit a potent inflammatory response.
Caption: MyD88-dependent signaling pathway activated by this compound.
Quantitative Data Summary
The biological activity of this compound has been quantified in cell-based assays. The primary publicly available data from the study by Chen et al. (2018) is summarized below.[1]
| Parameter | Description | Value | Cell System |
| EC50 | Half-maximal effective concentration for NF-κB induction | 0.55 µM | HEK293 cells expressing human TLR2 |
| Specificity | Concentration range tested against other TLRs (3, 4, 5, 7, 8) | 0.1 - 100 µM | HEK293 cells expressing other human TLRs |
| TNF-α Production | Effective concentration range for TNF-α induction | 0.01 - 1 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) |
Experimental Protocols
The following are representative, detailed protocols for the key experiments used to characterize the activity of this compound.
Disclaimer: The following protocols are standardized methodologies for the specified assays. The exact protocols from the primary publication "Structure-based discovery of a specific TLR1-TLR2 small molecule agonist from the ZINC drug library database" (Chen et al., 2018) were not publicly available. These representative protocols are provided to enable replication of the key findings.
NF-κB Reporter Gene Assay in HEK293 Cells
This assay quantifies the activation of the NF-κB signaling pathway by measuring the expression of a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR2 cells (or equivalent HEK293 cells stably expressing human TLR2 and an NF-κB-SEAP reporter)
-
Growth Medium: DMEM, 10% heat-inactivated fetal bovine serum (FBS), 1% Penicillin-Streptomycin, plus relevant selection antibiotics.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
QUANTI-Blue™ Solution (or appropriate luciferase substrate)
-
Flat-bottom 96-well plates
-
Spectrophotometer or Luminometer
Procedure:
-
Cell Seeding: a. Culture HEK-Blue™ hTLR2 cells according to the supplier's instructions. b. On the day of the assay, wash cells with PBS and detach them. c. Resuspend cells in fresh growth medium and adjust the density to approximately 2.8 x 105 cells/mL. d. Add 180 µL of the cell suspension (approx. 50,000 cells) to each well of a 96-well plate.
-
Compound Treatment: a. Prepare serial dilutions of this compound in growth medium. A typical final concentration range would be from 0.01 µM to 100 µM. b. Add 20 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Pam3CSK4). c. Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.
-
Signal Detection (SEAP Reporter): a. Prepare QUANTI-Blue™ solution according to the manufacturer's instructions. b. Add 180 µL of the QUANTI-Blue™ solution to a new, empty 96-well plate. c. Transfer 20 µL of the supernatant from the cell plate (from step 2c) to the corresponding wells of the plate containing QUANTI-Blue™. d. Incubate at 37°C for 1-3 hours. e. Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Plot the absorbance values against the log of the this compound concentration. c. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.
Caption: Workflow for the NF-κB Reporter Gene Assay.
TNF-α Production in Human PBMCs
This protocol describes the isolation of human Peripheral Blood Mononuclear Cells (PBMCs) and the subsequent measurement of TNF-α secretion upon stimulation with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution
-
Human TNF-α ELISA Kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and TMB substrate)
-
96-well ELISA plates
-
Plate washer and reader (450 nm)
Procedure:
-
PBMC Isolation: a. Dilute whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Carefully aspirate the upper layer, and collect the "buffy coat" layer containing PBMCs. e. Wash the collected cells twice with PBS or RPMI medium. f. Count the cells and resuspend in complete RPMI-1640 medium at a density of 1 x 106 cells/mL.
-
Cell Stimulation: a. Plate 200 µL of the PBMC suspension into each well of a 96-well cell culture plate. b. Add this compound at desired final concentrations (e.g., 0.01, 0.1, 1 µM). Include a vehicle control and a positive control (e.g., LPS). c. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator. d. After incubation, centrifuge the plate at 300 x g for 10 minutes. e. Carefully collect the cell-free supernatant for TNF-α analysis.
-
TNF-α ELISA: a. Perform the ELISA according to the manufacturer's protocol. A general workflow is as follows: b. Coat a 96-well ELISA plate with capture antibody overnight. c. Wash the plate and block non-specific binding sites. d. Add standards and collected cell supernatants to the wells and incubate. e. Wash the plate, then add the biotinylated detection antibody and incubate. f. Wash the plate, then add streptavidin-HRP conjugate and incubate. g. Wash the plate, then add TMB substrate and incubate in the dark until color develops. h. Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Use the standard curve to determine the concentration of TNF-α in each sample.
Conclusion
This compound is a specific small-molecule agonist of the TLR1/TLR2 heterodimer, activating the MyD88-dependent signaling pathway to induce a pro-inflammatory response characterized by NF-κB activation and TNF-α production. The data and protocols provided in this guide offer a foundational framework for researchers to further investigate the therapeutic potential of this compound and other TLR1/TLR2 agonists in immunology and drug development.
References
The Discovery of SMU127: A Potent and Selective TLR1/TLR2 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and characterization of SMU127 (also reported as SMU-Z1), a small-molecule agonist of the Toll-like receptor 1/Toll-like receptor 2 (TLR1/TLR2) heterodimer. This document is intended for researchers, scientists, and drug development professionals interested in the fields of immunology, oncology, and infectious diseases. This compound has demonstrated significant potential as an immunomodulatory agent with anti-tumor and anti-viral activities.
Introduction to TLR1/TLR2 Agonism
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR2, in particular, forms heterodimers with TLR1 or TLR6 to recognize a variety of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses. The activation of the TLR1/TLR2 complex initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB). This, in turn, results in the production of pro-inflammatory cytokines and chemokines, mounting an immune response. The development of small-molecule agonists for TLR1/TLR2 is of significant therapeutic interest for their potential as vaccine adjuvants, anti-cancer agents, and immunomodulators for infectious diseases.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) of a large synthetic compound library. The initial screening aimed to identify compounds that could activate NF-κB signaling in a human embryonic kidney cell line (HEK293) engineered to express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter (HEK-Blue™ hTLR2 cells).
High-Throughput Screening Workflow
The HTS workflow involved incubating the HEK-Blue™ hTLR2 cells with individual compounds from the library and subsequently measuring the SEAP activity in the cell supernatant. A significant increase in SEAP activity indicated the activation of the TLR2-mediated NF-κB signaling pathway.
Figure 1: High-throughput screening workflow for the discovery of TLR2 agonists.
Characterization of this compound as a TLR1/TLR2 Agonist
Following its identification as a "hit" compound, this compound underwent extensive characterization to determine its potency, selectivity, and mechanism of action.
Potency and Selectivity
This compound demonstrated potent activation of NF-κB signaling in HEK-Blue™ hTLR2 cells. Further investigations confirmed that the activity of this compound is dependent on the presence of both TLR1 and TLR2, as its effects were abrogated by blocking antibodies against either TLR1 or TLR2, but not by an anti-TLR6 antibody. This indicates that this compound is a specific agonist for the TLR1/TLR2 heterodimer.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 of NF-κB Activation | 4.88 ± 0.79 x 10-9 M | HEK-Blue™ hTLR2 | SEAP Reporter Assay | [1] |
Mechanism of Action: TLR1/TLR2 Signaling Pathway
This compound activates the canonical TLR1/TLR2 signaling pathway. Upon binding to the TLR1/TLR2 heterodimer on the cell surface, it induces a conformational change that recruits intracellular adaptor proteins, primarily MyD88. This leads to the activation of a kinase cascade involving IRAKs and TRAF6, ultimately resulting in the phosphorylation and degradation of IκB. The release of NF-κB allows its translocation to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Figure 2: this compound-induced TLR1/TLR2 signaling pathway.
In Vitro and In Vivo Activity
The immunostimulatory effects of this compound have been demonstrated in various in vitro and in vivo models.
Treatment of human and murine immune cells, such as peripheral blood mononuclear cells (PBMCs) and macrophages, with this compound leads to a dose-dependent increase in the production of pro-inflammatory cytokines.
| Cytokine | Cell Type | Effect | Reference |
| TNF-α | Human & Murine Macrophages | Increased Production | [1][2] |
| IL-1β | Human & Murine Macrophages | Increased Production | [1] |
| IL-6 | Human & Murine Macrophages | Increased Production | [1] |
| IL-8 | Human PBMCs | Increased mRNA Expression | [2] |
| Nitric Oxide (NO) | Murine Macrophages | Increased Production | [1] |
In vivo studies have shown that this compound can inhibit tumor growth in mouse models of breast cancer and leukemia.[1][2] This anti-tumor effect is attributed to the activation of an anti-tumor immune response, including the enhancement of cytotoxic T lymphocyte (CTL) activity.
This compound has also been investigated for its potential in "shock-and-kill" strategies for HIV-1 eradication.[3] It has been shown to enhance the transcription of latent HIV-1 in infected cells while also promoting the cytotoxic activity of natural killer (NK) cells against these infected cells.[3][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of this compound.
NF-κB Reporter Assay in HEK-Blue™ hTLR2 Cells
This protocol describes the measurement of NF-κB activation in response to this compound using a SEAP reporter gene assay.
Materials:
-
HEK-Blue™ hTLR2 Cells (InvivoGen)
-
DMEM, high glucose, with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin
-
HEK-Blue™ Selection (InvivoGen)
-
This compound and other test compounds
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well flat-bottom plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Culture HEK-Blue™ hTLR2 cells in DMEM supplemented with 10% heat-inactivated FBS and HEK-Blue™ Selection.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 104 cells per well in 180 µL of culture medium.
-
Prepare serial dilutions of this compound and control compounds.
-
Add 20 µL of the compound dilutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Prepare the QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 180 µL of the prepared QUANTI-Blue™ solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the SEAP activity and, consequently, to the level of NF-κB activation.
Cytokine ELISA
This protocol provides a general procedure for measuring the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants using a sandwich ELISA.
Materials:
-
Cell culture supernatants from immune cells (e.g., macrophages, PBMCs) treated with this compound.
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution).
-
96-well ELISA plates.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Microplate reader (450 nm).
Procedure:
-
Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for at least 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Experimental Workflow for this compound Validation
Figure 3: Experimental workflow for the validation of this compound as a TLR1/TLR2 agonist.
Conclusion
This compound is a novel, potent, and selective small-molecule agonist of the TLR1/TLR2 heterodimer. Its ability to robustly activate the innate immune system, leading to the production of pro-inflammatory cytokines and the enhancement of adaptive immune responses, underscores its therapeutic potential. The detailed characterization of this compound, from its discovery through high-throughput screening to its validation in preclinical models of cancer and infectious disease, provides a strong foundation for its further development as a next-generation immunomodulatory agent. The experimental protocols and workflows detailed in this guide offer a practical resource for researchers aiming to investigate this compound or discover and characterize other novel TLR agonists.
References
- 1. TLR1/2 Specific Small-Molecule Agonist Suppresses Leukemia Cancer Cell Growth by Stimulating Cytotoxic T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TLR1/2 Specific Small‐Molecule Agonist Suppresses Leukemia Cancer Cell Growth by Stimulating Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR1/2 Agonist Enhances Reversal of HIV-1 Latency and Promotes NK Cell-Induced Suppression of HIV-1-Infected Autologous CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TLR1/2 Agonist Enhances Reversal of HIV-1 Latency and Promotes NK Cell-Induced Suppression of HIV-1-Infected Autologous CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Biological Activity of the SMU127 Compound
This guide provides a comprehensive overview of the biological activity of the small molecule compound this compound (also known as ZINC666243). This compound has been identified as a specific agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer, demonstrating potential as an immunomodulatory and anti-cancer agent. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and workflows.
Quantitative Biological Activity Data
The following table summarizes the key quantitative data reported for the biological activity of this compound.
| Biological Activity | Assay System | Value | Reference |
| NF-κB Signaling Induction | HEK-Blue™ hTLR2 cells | EC50 = 0.55 ± 0.01 μM | [1][2][3] |
| TNF-α Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | Effective concentration range: 0.01 to 1 μM | [1][2][3] |
| In-vivo Anti-tumor Activity | 4T1 murine mammary carcinoma model in BALB/c mice | 0.1 mg/animal (intraperitoneal) reduces tumor volume | [1][2] |
Signaling Pathway
The primary mechanism of action for this compound is the activation of the TLR1/2 signaling pathway, leading to the induction of NF-κB and subsequent pro-inflammatory cytokine production.
Caption: TLR1/2 signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NF-κB Activation Assay (QUANTI-Blue™ SEAP Assay)
This assay quantifies the activation of the NF-κB pathway by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), a reporter gene under the control of an NF-κB-inducible promoter.
Cell Line:
-
HEK-Blue™ hTLR2 cells (InvivoGen), which stably express human TLR2, MD-2, and CD14 genes, along with a SEAP reporter gene. These cells endogenously express TLR1 and TLR6.
Methodology:
-
Cell Culture: HEK-Blue™ hTLR2 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 4 × 10⁴ cells per well in 200 µL of culture medium.[4]
-
The plates are incubated for 24 hours at 37°C.
-
This compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations in culture medium.
-
The cells are treated with different concentrations of this compound (typically ranging from 0.1 to 100 µM). A positive control (e.g., Pam3CSK4, a known TLR1/2 agonist) and a vehicle control (DMSO) are included.[1]
-
The plates are incubated for another 24 hours.
-
Aliquots of the cell culture supernatant are collected and mixed with QUANTI-Blue™ solution in a separate 96-well plate.
-
The plate is incubated at 37°C for 1-3 hours.
-
The SEAP activity is determined by measuring the optical density (OD) at 620-655 nm using a spectrophotometer.
-
-
Data Analysis: The EC50 value is calculated by plotting the OD values against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
TNF-α Production Assay in Human PBMCs
This enzyme-linked immunosorbent assay (ELISA) measures the amount of TNF-α secreted by human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.
Methodology:
-
PBMC Isolation:
-
PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
-
Cell Culture and Stimulation:
-
Isolated PBMCs are cultured in RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1 × 10⁵ cells per well.
-
The cells are stimulated with various concentrations of this compound (0.01 to 1 µM) for 24 hours at 37°C in a 5% CO₂ incubator.[1][5] A positive control (e.g., LPS) and a vehicle control are included.
-
-
TNF-α Quantification (ELISA):
-
After incubation, the cell culture supernatants are collected.
-
The concentration of TNF-α in the supernatants is quantified using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
The absorbance is read at the appropriate wavelength (typically 450 nm), and the concentration of TNF-α is determined by comparison to a standard curve.
-
In-vivo Anti-tumor Activity in a 4T1 Murine Mammary Carcinoma Model
This experiment evaluates the ability of this compound to inhibit tumor growth in a syngeneic mouse model of breast cancer.[6][7]
Animal Model:
-
Female BALB/c mice.
Methodology:
-
Tumor Cell Inoculation:
-
4T1 murine mammary carcinoma cells (5 × 10⁵ cells) are inoculated subcutaneously into the mammary fat pad of the mice.[4]
-
-
Treatment:
-
Once the tumors reach a palpable volume (approximately 50 mm³), the mice are randomly assigned to treatment and control groups (n=7 per group).[4]
-
The treatment group receives intraperitoneal (i.p.) injections of this compound (0.1 mg per animal) every two days.[4]
-
The control group receives i.p. injections of a vehicle control (e.g., PBS).
-
-
Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., every two days) using calipers. The volume is calculated using the formula: (length × width²)/2.
-
-
Endpoint:
-
At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.[4]
-
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental procedures.
Caption: Workflow for the NF-κB Activation Assay.
Caption: Workflow for the In-vivo Anti-tumor Activity Assay.
Effects on Apoptosis and Cell Cycle
As of the latest available information, there are no published studies that have specifically investigated the effect of the this compound compound on apoptosis or the cell cycle in any cell line. Therefore, no quantitative data or experimental protocols related to these biological activities can be provided at this time. Further research is required to elucidate the potential role of this compound in these cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Structure-based discovery of a specific TLR1–TLR2 small molecule agonist from the ZINC drug library database - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Tumor necrosis factor α release in peripheral blood mononuclear cells of cutaneous lupus and dermatomyositis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of SMU127 in the Activation of Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMU127, also identified as ZINC666243, is a synthetic small molecule that has been characterized as a specific and potent agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/2) heterodimer. Its discovery through structure-based virtual screening has opened new avenues for the targeted activation of the innate immune system. By selectively engaging the TLR1/2 complex, this compound initiates a signaling cascade that leads to the activation of key transcription factors, culminating in the production of pro-inflammatory cytokines and the orchestration of an immune response. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the signaling pathway it triggers. The information presented herein is intended to serve as a comprehensive resource for researchers in immunology and professionals in drug development exploring the therapeutic potential of targeted innate immune activation.
Introduction
The innate immune system serves as the first line of defense against invading pathogens. Toll-like receptors (TLRs) are a critical class of pattern recognition receptors (PRRs) that recognize conserved pathogen-associated molecular patterns (PAMPs). TLR2, in particular, plays a crucial role in the recognition of a wide array of microbial molecules, including lipoproteins, peptidoglycan, and lipoteichoic acid. To broaden its recognition spectrum, TLR2 forms heterodimers with TLR1 or TLR6 to bind triacylated or diacylated lipopeptides, respectively.
The activation of the TLR1/2 heterodimer initiates a MyD88-dependent signaling pathway, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This, in turn, drives the expression of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, which are essential for mounting an effective innate immune response.
This compound is a novel, synthetically derived small molecule identified as a specific agonist of the TLR1/2 heterodimer. Its ability to potently and selectively activate this pathway makes it a valuable tool for studying innate immunity and a potential candidate for therapeutic applications, including as a vaccine adjuvant and in cancer immunotherapy.
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified in various in vitro and in vivo experimental systems. The following tables summarize the key quantitative data.
| Assay | Cell Line/System | Parameter | Value | Reference |
| NF-κB Activation | HEK-Blue™ hTLR2 Cells | EC50 | 0.55 ± 0.01 μM | [1][2] |
| Specificity | HEK-Blue™ hTLR3, 4, 5, 7, 8 | Activity Range | No activation (0.1 to 100 μM) | |
| Cytokine Production | Human PBMCs | TNF-α Induction | Active at 0.01 to 1 μM |
Table 1: In Vitro Activity of this compound
| Model | Cell Line | Dose | Effect | Reference |
| Murine Mammary Carcinoma | 4T1 | 0.1 mg/animal | Reduction in tumor volume | [1] |
Table 2: In Vivo Anti-Tumor Activity of this compound
Signaling Pathway
This compound activates the innate immune system by binding to the TLR1/TLR2 heterodimer on the surface of immune cells, such as macrophages and dendritic cells. This binding event induces a conformational change in the receptor complex, leading to the recruitment of the adaptor protein MyD88 to the intracellular Toll/Interleukin-1 receptor (TIR) domains. MyD88, in turn, recruits and activates IRAK4, which then phosphorylates IRAK1. This leads to the formation of a complex with TRAF6, which activates TAK1. Activated TAK1 phosphorylates both the IKK complex (leading to NF-κB activation) and MAPK kinases (MKKs), which in turn activate MAPKs such as p38, JNK, and ERK. The activation of NF-κB and AP-1 (a downstream target of MAPKs) results in their translocation to the nucleus and the induction of pro-inflammatory gene expression.
Caption: this compound-induced TLR1/2 signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound. These are based on published protocols and should be adapted as needed for specific experimental conditions.
NF-κB Reporter Assay in HEK-Blue™ hTLR2 Cells
This protocol describes the measurement of NF-κB activation in response to this compound using a reporter cell line.
-
Cell Line: HEK-Blue™ hTLR2 cells (InvivoGen), which stably express human TLR2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[3][4]
-
Materials:
-
HEK-Blue™ hTLR2 cells
-
Growth Medium: DMEM, 4.5 g/l glucose, 2 mM L-glutamine, 10% heat-inactivated fetal bovine serum (FBS), 100 µg/ml Normocin™, 1X HEK-Blue™ Selection.
-
Test Medium: DMEM with 10% heat-inactivated FBS.
-
This compound (stock solution in DMSO).
-
Positive control: Pam3CSK4 (TLR1/2 agonist).
-
QUANTI-Blue™ Solution (InvivoGen).
-
96-well flat-bottom plates.
-
-
Procedure:
-
Culture HEK-Blue™ hTLR2 cells in growth medium at 37°C in a 5% CO₂ incubator. Passage cells when confluency reaches 70-80%.
-
On the day of the experiment, wash cells with PBS and resuspend in test medium at a concentration of approximately 280,000 cells/ml.
-
Add 180 µl of the cell suspension (~50,000 cells) to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in test medium. Add 20 µl of the this compound dilutions, positive control, or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 20-24 hours.
-
Prepare QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Add 180 µl of QUANTI-Blue™ solution to a new 96-well flat-bottom plate.
-
Transfer 20 µl of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing QUANTI-Blue™ solution.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the EC50 value by plotting the absorbance against the log of the this compound concentration.
-
References
An In-depth Technical Guide to the Interaction of SMU127 with the TLR1/2 Heterodimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the small molecule agonist SMU127 (also reported as SMU-Z1) and the Toll-like receptor 1/2 (TLR1/2) heterodimer. This document details the molecular interactions, signaling pathways, and experimental methodologies relevant to the study of this promising immunomodulatory agent.
Introduction to this compound and TLR1/2
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. The heterodimer of TLR1 and TLR2 is activated by triacylated lipopeptides from bacteria, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. This compound is a synthetic, small-molecule agonist that has been identified as a potent and specific activator of the TLR1/2 complex. Its ability to modulate the immune response makes it a molecule of significant interest for therapeutic applications, including vaccine adjuvants and cancer immunotherapy.[1]
Quantitative Data on this compound-TLR1/2 Interaction
The following tables summarize the available quantitative data regarding the interaction of this compound/SMU-Z1 with the TLR1/2 heterodimer.
Table 1: Potency of SMU-Z1 in TLR1/2 Activation
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 4.88 ± 0.79 nM | HEK-Blue™ hTLR2 | NF-κB Reporter Assay | [1] |
Table 2: Biophysical Interaction of SMU-Z1 with TLR1 and TLR2
| Assay Type | Observation | Conclusion | Reference |
| ELISA-based binding assay | Biotinylated SMU-Z1 binds to immobilized human TLR1 and TLR2 in a concentration-dependent manner. | SMU-Z1 directly interacts with both TLR1 and TLR2. | [2] |
| Competitive Binding Assay | Unlabeled Pam3CSK4 (a known TLR1/2 agonist) competes with biotinylated SMU-Z1 for binding to immobilized TLR1 and TLR2. | SMU-Z1 and Pam3CSK4 likely share a similar binding site or mechanism on the TLR1/2 complex. | [2] |
Note: A specific dissociation constant (Kd) for the binding of this compound/SMU-Z1 to the TLR1/2 heterodimer as determined by Surface Plasmon Resonance (SPR) is not publicly available in the reviewed literature.
Table 3: SMU-Z1-Induced Cytokine Production
| Cytokine | Cell Type | Observation | Reference |
| TNF-α | Raw 264.7 macrophages, Human PBMCs | Dose-dependent increase in production. | [3] |
| IL-6 | Human PBMCs | Significant upregulation of mRNA expression in a dose-dependent manner. | [3] |
| IL-1β | Raw 264.7 macrophages, Human PBMCs | Dose-dependent increase in production. | [1] |
Note: Detailed dose-response curves with specific concentration-to-cytokine level data are not available in a tabular format in the reviewed literature.
Signaling Pathway of this compound-Mediated TLR1/2 Activation
Upon binding, this compound induces a conformational change in the TLR1/2 heterodimer, initiating a downstream signaling cascade. This process is primarily mediated by the Myeloid differentiation primary response 88 (MyD88) adapter protein.
Caption: TLR1/2 signaling pathway activated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with TLR1/2.
NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to this compound.
Caption: Workflow for an NF-κB reporter assay.
Protocol:
-
Cell Seeding: Seed HEK-Blue™ hTLR2 cells (InvivoGen) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in pre-warmed HEK-Blue™ Detection medium.
-
Cell Treatment: Remove the growth medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Pam3CSK4).
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Add 20 µL of QUANTI-Blue™ Solution to each well. Incubate at 37°C for 1 to 3 hours, or until a color change is visible.
-
Measurement: Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the corresponding this compound concentrations and fit the data to a four-parameter logistic curve to determine the EC50 value.
Cytokine Secretion Assay (ELISA)
This protocol describes the measurement of TNF-α or IL-6 secreted by immune cells upon stimulation with this compound.
Protocol:
-
Cell Seeding: Seed human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1) in a 24-well plate at a density of 5 x 10^5 to 1 x 10^6 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Cell Stimulation: Add varying concentrations of this compound to the wells. Include an unstimulated control and a positive control (e.g., LPS).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants.
-
ELISA: Perform a sandwich ELISA for TNF-α or IL-6 according to the manufacturer's instructions (e.g., using a DuoSet ELISA Development Kit from R&D Systems).
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a suitable blocking buffer.
-
Add the collected supernatants and standards to the wells.
-
Add the detection antibody.
-
Add streptavidin-HRP.
-
Add the substrate solution and stop the reaction.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in each sample.
Co-Immunoprecipitation (Co-IP)
This protocol is designed to demonstrate the physical interaction between this compound-activated TLR1 and TLR2.
Caption: Co-immunoprecipitation workflow.
Protocol:
-
Cell Treatment and Lysis: Treat HEK293 cells co-transfected with TLR1 and TLR2 with this compound for a specified time. Wash the cells with cold PBS and lyse them in ice-cold Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with Protein A/G agarose (B213101) beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody against TLR1 and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with Co-IP lysis buffer.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against TLR2. Detect the presence of TLR2 using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
Surface Plasmon Resonance (SPR)
This technique can be used to measure the binding kinetics and affinity of this compound to the TLR1/2 heterodimer.
Protocol:
-
Chip Preparation: Immobilize recombinant human TLR1 protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference flow cell should be prepared in the same way but without the protein.
-
Analyte Preparation: Prepare a series of concentrations of recombinant human TLR2 and a constant concentration of this compound in a suitable running buffer.
-
Binding Analysis:
-
Inject the TLR2 and this compound mixture over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time.
-
After the association phase, inject running buffer to monitor the dissociation phase.
-
-
Regeneration: Regenerate the sensor surface using a low pH buffer to remove the bound analyte.
-
Data Analysis: Subtract the reference flow cell data from the experimental flow cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
This compound is a potent and specific small-molecule agonist of the TLR1/2 heterodimer. It activates the MyD88-dependent signaling pathway, leading to NF-κB activation and the production of pro-inflammatory cytokines. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and its immunomodulatory effects. The continued study of this molecule holds significant promise for the development of novel therapeutics for a range of diseases.
References
SMU127 (CAS 903864-87-9): A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMU127, with CAS number 903864-87-9, is a potent and specific small molecule agonist of the Toll-like Receptor 1/2 (TLR1/2) heterodimer. Identified through structure-based virtual screening, this compound has demonstrated significant immunomodulatory activity, including the induction of Nuclear Factor-kappa B (NF-κB) signaling and the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). Notably, this compound has shown promise in preclinical cancer models, where it has been observed to inhibit tumor growth. This technical guide provides an in-depth overview of the properties of this compound, detailed experimental protocols for its characterization, and a summary of its biological activities, intended to serve as a valuable resource for researchers in immunology and drug development.
Core Properties of this compound
This compound is a synthetic, urea-structured small molecule with the following chemical and physical properties:
| Property | Value |
| CAS Number | 903864-87-9 |
| Molecular Formula | C₁₆H₂₃N₃O₃S |
| Molecular Weight | 337.44 g/mol |
| IUPAC Name | Ethyl 2-(4-methylpiperazine-1-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
| SMILES | O=C(C1=C(NC(N2CCN(C)CC2)=O)SC3=C1CCC3)OCC |
| Synonyms | ZINC666243 |
Mechanism of Action: TLR1/2 Agonism and Downstream Signaling
This compound functions as a specific agonist for the TLR1/2 heterodimer. Upon binding, it initiates a signaling cascade that is primarily dependent on the Myeloid Differentiation Primary Response 88 (MyD88) adaptor protein. This leads to the recruitment and activation of downstream kinases, culminating in the activation of the NF-κB transcription factor. Activated NF-κB then translocates to the nucleus to induce the expression of various pro-inflammatory genes, including TNF-α.
Biological Activity and In Vitro/In Vivo Data
In Vitro Activity
This compound has been shown to be a potent activator of TLR1/2 signaling in various cell-based assays.
| Assay | Cell Line | Endpoint | Result (EC₅₀/Concentration) |
| NF-κB Activation | HEK-Blue™ hTLR2 | SEAP Reporter | EC₅₀ = 0.55 µM[1] |
| Cytokine Secretion | Human PBMCs | TNF-α Production | Active at 0.01 - 1 µM[1] |
| TLR Specificity | HEK-Blue™ hTLR3, 4, 5, 7, 8 | SEAP Reporter | No activity up to 100 µM[1] |
In Vivo Activity
Preclinical studies in a murine breast cancer model have demonstrated the anti-tumor efficacy of this compound.
| Animal Model | Tumor Type | Treatment | Outcome |
| BALB/c Mice | 4T1 Murine Mammary Carcinoma | 0.1 mg/animal | Reduced tumor volume[1] |
Detailed Experimental Protocols
The following protocols are representative of the methods used to characterize the activity of this compound.
NF-κB Reporter Assay in HEK-Blue™ hTLR2 Cells
This assay quantifies the activation of the NF-κB pathway by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound (dissolved in DMSO)
-
Pam3CSK4 (positive control, TLR1/2 agonist)
-
96-well cell culture plates
Protocol:
-
Seed HEK-Blue™ hTLR2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Pam3CSK4 in cell culture medium.
-
Remove the medium from the cells and add 180 µL of fresh medium.
-
Add 20 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
To measure SEAP activity, add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.
-
Incubate at 37°C and monitor the color change (purple/blue).
-
Read the absorbance at 620-655 nm using a microplate reader.
-
Calculate the EC₅₀ value by plotting the absorbance against the log of the compound concentration.
References
An In-depth Technical Guide to SMU127: A Novel Small Molecule Agonist of TLR1/TLR2
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMU127, also identified as ZINC666243, is a novel, synthetic small molecule that acts as a specific agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer. Its discovery through structure-based virtual screening has opened new avenues for the development of immunomodulatory therapies. This compound has been demonstrated to activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α. Notably, it has shown potential in inhibiting tumor growth in preclinical models of breast cancer. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and experimental protocols related to this compound.
Chemical Structure and Properties
This compound is a polysubstituted 2-aminothiophene derivative. Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | Ethyl 2-(4-methylpiperazine-1-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
| Synonyms | This compound, ZINC666243 |
| CAS Number | 903864-87-9 |
| Molecular Formula | C₁₆H₂₃N₃O₃S |
| Molecular Weight | 337.44 g/mol |
| SMILES | CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)N3CCN(C)CC3 |
Synthesis of this compound
The synthesis of this compound can be conceptualized in a two-step process, beginning with the formation of the core thiophene (B33073) ring via a Gewald reaction, followed by the addition of the piperazine (B1678402) carboxamide side chain.
Step 1: Synthesis of Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Intermediate 1)
The thiophene core of this compound is synthesized using the Gewald reaction, a multicomponent reaction that efficiently forms polysubstituted 2-aminothiophenes.[1][2][3]
-
Reactants: Cyclopentanone (B42830), Ethyl cyanoacetate (B8463686), and elemental Sulfur.
-
Base Catalyst: A base such as morpholine (B109124) or piperidine (B6355638) is used to facilitate the initial Knoevenagel condensation.
-
Reaction Mechanism: The reaction proceeds through an initial Knoevenagel condensation between cyclopentanone and ethyl cyanoacetate. This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.
General Protocol:
-
To a stirred solution of cyclopentanone and ethyl cyanoacetate in a suitable solvent (e.g., ethanol (B145695) or methanol), a catalytic amount of base is added.
-
Elemental sulfur is then added to the reaction mixture.
-
The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the product, Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, precipitates and can be collected by filtration and purified by recrystallization.
Step 2: Synthesis of this compound from Intermediate 1
The final step involves the acylation of the 2-amino group of the thiophene intermediate with a suitable reagent to introduce the 4-methylpiperazine-1-carboxamido moiety.
-
Reactants: Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and 4-methylpiperazine-1-carbonyl chloride (or a similar activated carbonyl derivative of 4-methylpiperazine).
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl generated during the reaction.
General Protocol:
-
Intermediate 1 is dissolved in a dry aprotic solvent (e.g., dichloromethane (B109758) or THF).
-
A base is added to the solution.
-
4-methylpiperazine-1-carbonyl chloride is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred for several hours until completion.
-
The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a specific agonist of the TLR1/TLR2 heterodimer.[2][3] Upon binding, it induces a conformational change in the receptor complex, initiating a downstream signaling cascade.
dot
Caption: this compound-induced TLR1/TLR2 signaling pathway.
This signaling cascade involves the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAKs (IL-1 receptor-associated kinases) and TRAF6 (TNF receptor-associated factor 6). This leads to the activation of the IKK (IκB kinase) complex, which phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is then ubiquitinated and degraded, releasing the transcription factor NF-κB (p50/p65 dimer) to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA response elements and promotes the transcription of target genes, including pro-inflammatory cytokines like TNF-α.
Quantitative Data
The biological activity of this compound has been quantified in various assays. The following table summarizes the key quantitative data reported for this compound.[2][3]
| Assay | Cell Line/System | Parameter | Value |
| NF-κB Activation | HEK-Blue™ hTLR2 cells | EC₅₀ | 0.55 ± 0.01 µM |
| TNF-α Secretion | Human PBMCs | - | Dose-dependent increase |
| In vivo Tumor Growth Inhibition | 4T1 murine mammary carcinoma model | - | Significant reduction in tumor volume |
Experimental Protocols
In Vitro NF-κB Reporter Assay
This protocol describes the use of a secreted embryonic alkaline phosphatase (SEAP) reporter gene assay to quantify NF-κB activation in response to this compound.
dot
Caption: Workflow for the NF-κB reporter assay.
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen)
-
DMEM high glucose medium supplemented with 10% FBS, penicillin-streptomycin, and Normocin™
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
QUANTI-Blue™ Solution (InvivoGen)
-
Spectrophotometer capable of reading absorbance at 620-655 nm
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add 20 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Pam3CSK4).
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection: a. Transfer 20 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 180 µL of pre-warmed QUANTI-Blue™ Solution to each well. c. Incubate the plate at 37°C for 1-3 hours.
-
Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the amount of SEAP, which reflects the level of NF-κB activation.
In Vitro TNF-α Secretion Assay (ELISA)
This protocol outlines the measurement of TNF-α secreted by human peripheral blood mononuclear cells (PBMCs) in response to this compound stimulation using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI 1640 medium supplemented with 10% FBS and penicillin-streptomycin
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Human TNF-α ELISA kit (e.g., from R&D Systems or similar)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human PBMCs into a 96-well plate at a density of 2 x 10⁵ cells/well in 180 µL of culture medium.
-
Treatment: Add 20 µL of serially diluted this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves: a. Coating a 96-well plate with a capture antibody specific for human TNF-α. b. Adding the collected cell culture supernatants and TNF-α standards to the wells. c. Incubating to allow TNF-α to bind to the capture antibody. d. Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP). e. Incubating to allow the detection antibody to bind to the captured TNF-α. f. Washing the plate and adding a substrate solution that reacts with the enzyme to produce a colored product. g. Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of TNF-α in each sample by comparing the absorbance values to the standard curve.
In Vivo Tumor Growth Inhibition Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a 4T1 murine mammary carcinoma model.[2][3]
dot
Caption: Workflow for the in vivo tumor growth inhibition study.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine mammary carcinoma cells
-
Matrigel (optional, for cell injection)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: a. Harvest 4T1 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel. b. Inject approximately 1 x 10⁵ cells subcutaneously into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: a. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). b. Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Treatment: a. Randomize the mice into treatment and control groups. b. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Endpoint: a. Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. b. At the end of the study, euthanize the mice. c. Excise the tumors and record their final weight.
-
Data Analysis: Compare the tumor volumes and weights between the this compound-treated and control groups to determine the extent of tumor growth inhibition. Statistical analysis (e.g., t-test or ANOVA) should be performed.
Conclusion
This compound is a promising small molecule TLR1/2 agonist with demonstrated in vitro and in vivo activity. Its ability to stimulate the innate immune system through the NF-κB pathway highlights its potential as a therapeutic agent, particularly in the field of immuno-oncology. The information provided in this technical guide serves as a valuable resource for researchers interested in further exploring the biological activities and therapeutic applications of this compound.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylenenitriles. Chemische Berichte, 99(1), 94-100.
-
Chen, Z., Cen, X., Yang, J., Tang, X., Cui, K., & Cheng, K. (2018). Structure-based discovery of a specific TLR1–TLR2 small molecule agonist from the ZINC drug library database. Chemical Communications, 54(81), 11411-11414.
-
MedChemExpress. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
Initial Studies on SMU127 (SMU-Z1) and Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial pre-clinical studies on the small molecule SMU127, more prominently identified in the literature as SMU-Z1. This compound has emerged as a potent and selective agonist of the Toll-like receptor 1 and 2 (TLR1/2) heterodimer, demonstrating significant anti-cancer properties, particularly in hematological malignancies. This document summarizes the key findings, including quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Findings: SMU-Z1 as a TLR1/2 Agonist in Leukemia
Initial research has focused on the efficacy of SMU-Z1 in leukemia models. The compound activates the innate immune system through the TLR1/2 signaling cascade, leading to a robust anti-tumor response.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on SMU-Z1 in the context of leukemia.
| Parameter | Cell Line/Model | Value | Reference |
| EC50 (NF-κB Activation) | HEK-Blue hTLR2 cells | 4.88 ± 0.79 x 10⁻⁹ M | [1] |
| Parameter | Experimental Model | Treatment Group | Result | Reference |
| Tumor Volume Reduction | Murine Leukemia Model (FBL3 cells) | SMU-Z1 (0.3 mg) | Significant reduction vs. control (p < 0.01) | [2] |
| Splenocyte Proliferation | Murine Splenocytes | SMU-Z1 | Dose-dependent increase in proliferation | [3] |
| CD8+/CD4+ T Cell Ratio | Murine Splenocytes | SMU-Z1 | Increased ratio compared to control | [3] |
| NK Cell Population | Murine Splenocytes | SMU-Z1 | Increased percentage of NK1.1⁺ cells | [2] |
| Dendritic Cell Population | Murine Splenocytes | SMU-Z1 | Increased percentage of CD11c⁺ cells | [2] |
Signaling Pathway and Mechanism of Action
SMU-Z1 exerts its anti-cancer effects by activating the TLR1/2 signaling pathway. This initiates a downstream cascade involving the MyD88 adaptor protein and subsequent activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response mediated by cytotoxic T lymphocytes (CTLs), Natural Killer (NK) cells, and Dendritic Cells (DCs).
Experimental Protocols
In Vivo Murine Leukemia Model
-
Animal Model: Eight-week-old male C57Bl/6 mice.[2]
-
Tumor Induction: Inoculation with 5 x 10⁵ FBL3 leukemia cells per mouse to establish solid tumors.[2]
-
Treatment Protocol: Seven days post-inoculation, mice were treated intraperitoneally with SMU-Z1 (0.3 mg in 100 µL of PBS) or PBS control every five days.[2]
-
Monitoring: Tumor volumes and body weights were monitored regularly.[2]
-
Endpoint Analysis: On day 35, splenocytes were harvested for analysis of cytotoxic T lymphocytes and other immune cell populations by flow cytometry.[2]
NF-κB Activation Assay
-
Cell Line: HEK-Blue™ hTLR2 cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Protocol:
-
Seed HEK-Blue hTLR2 cells in a 96-well plate.
-
Treat cells with varying concentrations of SMU-Z1.
-
Incubate for 24 hours.
-
Measure SEAP activity in the supernatant using a spectrophotometer. Increased SEAP activity corresponds to increased NF-κB activation.
-
Cytokine Production Assay
-
Cell Type: Human peripheral blood mononuclear cells (PBMCs) or murine splenocytes.
-
Protocol:
-
Isolate PBMCs or splenocytes.
-
Culture the cells in the presence of different concentrations of SMU-Z1.
-
After a specified incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.[1]
-
Splenocyte Proliferation Assay
-
Cell Type: Murine splenocytes.
-
Protocol:
-
Isolate splenocytes from mice.
-
Seed the cells in a 96-well plate.
-
Treat the cells with various concentrations of SMU-Z1.
-
Incubate for a defined period (e.g., 48-72 hours).
-
Assess cell proliferation using a colorimetric assay such as the CCK-8 assay, which measures the amount of formazan (B1609692) dye produced by metabolically active cells. Absorbance is read at 450 nm.[3]
-
Application to Breast Cancer
Conclusion
The initial studies on SMU-Z1 (this compound) have established it as a promising immuno-oncology agent. Its ability to selectively activate the TLR1/2 pathway and induce a potent anti-tumor immune response has been well-documented in preclinical leukemia models. The detailed understanding of its mechanism of action and the availability of established experimental protocols provide a strong foundation for its continued development. Future investigations should focus on expanding the evaluation of SMU-Z1 to solid tumors, such as breast cancer, to fully realize its therapeutic potential.
References
Methodological & Application
Information on SMU127 Protocol for In Vitro Cell Culture Not Found
Extensive searches for "SMU127 protocol for in vitro cell culture" and related terms did not yield any specific information on a compound or protocol designated as this compound. The provided search results contain information on the broader topic of SUMOylation inhibition in cancer, general cell culture techniques, and various signaling pathways, but do not mention this compound.
Therefore, the requested detailed Application Notes and Protocols, including quantitative data, experimental procedures, and visualizations specific to this compound, cannot be generated.
General Information on SUMOylation Inhibition in Cancer
While information on this compound is unavailable, the search results do provide insights into the role of the Small Ubiquitin-like Modifier (SUMO) signaling pathway in cancer and the effects of its inhibition. This may be relevant to the user's interest.
The SUMO pathway is crucial for various cellular processes that are often dysregulated in cancer, including gene expression, genome integrity, cell cycle progression, and stress responses.[1][2] Consequently, targeting this pathway with small molecule inhibitors has emerged as a potential therapeutic strategy against cancer.[1]
Mechanism of SUMOylation Inhibitors:
SUMOylation inhibitors, such as ML-792 and TAK-981, typically target the SUMO-activating enzyme (SAE), which is the first and essential enzyme in the SUMOylation cascade.[3] By forming a covalent adduct with SUMO, these inhibitors block the overall process of SUMOylation, leading to a reduction in cancer cell proliferation.[3]
Effects of SUMOylation Inhibition on Cancer Cells:
Inhibition of the SUMO pathway has been shown to have several anti-cancer effects in vitro, including:
-
Reduced Cell Proliferation: Blocking SUMOylation can decrease the proliferation of cancer cells.[3]
-
Cell Cycle Arrest: Some SUMOylation inhibitors can cause cancer cells to arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Inhibition of SUMOylation can promote programmed cell death (apoptosis) in cancer cells.
-
Increased Antitumor Immune Response: By stimulating interferon (IFN) signaling, SUMOylation inhibitors can enhance the body's immune response against tumors.[1]
The search results indicate that the efficacy of SUMOylation inhibitors may be particularly pronounced in cancers with specific genetic alterations, such as MYC-amplified tumors.[3] Clinical trials for some SUMOylation inhibitors are ongoing to evaluate their safety and efficacy in cancer patients.[2]
References
Application Notes and Protocols for the Use of SUMOylation Inhibitor (e.g., Subasumstat) in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Ubiquitin-like Modifier (SUMO) proteins are critical regulators of numerous cellular processes, and their dysregulation is implicated in cancer development and progression. The SUMOylation pathway, which involves the covalent attachment of SUMO to target proteins, influences protein stability, localization, and activity, thereby impacting key cancer-related processes such as cell cycle progression, DNA damage response, and immune signaling.[1][2] Inhibition of the SUMOylation pathway has emerged as a promising therapeutic strategy in oncology.[1][3] Subasumstat (formerly TAK-981) is a first-in-class small molecule inhibitor of the SUMO-activating enzyme (SAE), which has shown preclinical anti-tumor activity and is currently under clinical investigation.[4] These application notes provide a comprehensive guide for the utilization of SUMOylation inhibitors, using Subasumstat as a primary example, in various murine cancer models.
Mechanism of Action
SUMOylation is a multi-step enzymatic cascade initiated by the E1 SAE, followed by the E2 conjugating enzyme UBC9, and often facilitated by an E3 ligase. This process is reversible, with SUMO-specific proteases (SENPs) removing SUMO from its substrates.[2] SUMOylation inhibitors like Subasumstat target the SAE, the first and essential enzyme in the cascade, thereby blocking the conjugation of SUMO to its target proteins.[4] This inhibition leads to a global reduction in SUMOylated proteins, which can induce cancer cell death and stimulate the innate immune system, primarily through the activation of type I interferon (IFN) signaling.[2][4]
References
- 1. Therapeutic Potential of Targeting the SUMO Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the sumoylation pathway in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A First-In-Human Study of the SUMOylation Inhibitor Subasumstat in Patients with Advanced/Metastatic Solid Tumors or Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Preparing a DMSO Stock Solution of SMU127: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMU127 is a potent and specific small molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer. Its activation of this receptor complex initiates a signaling cascade that plays a crucial role in the innate immune response. By mimicking the action of natural TLR1/2 ligands, this compound serves as a valuable tool for studying immune signaling, inflammation, and for the development of novel therapeutics, including vaccine adjuvants and anti-cancer agents.
This application note provides a detailed protocol for the preparation, storage, and handling of a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Adherence to this protocol will help ensure the stability and consistent performance of this compound in various experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound, essential for accurate stock solution preparation and use in experimental protocols.
| Parameter | Value | Reference(s) |
| Chemical Formula | C₁₆H₂₃N₃O₃S | [1] |
| Molecular Weight | 337.44 g/mol | [1] |
| CAS Number | 903864-87-9 | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
| EC₅₀ for NF-κB activation (in hTLR2 expressing HEK293 cells) | 0.55 µM | [1] |
| Effective concentration for TNF-α production (in human PBMCs) | 0.01 - 1 µM | N/A |
| EC₅₀ for TNF-α activation | 60.46 ± 16.99 nM | [3] |
| Recommended Short-Term Storage (days to weeks) | 0 - 4°C, dry and dark | [1] |
| Recommended Long-Term Storage (months to years) | -20°C, dry and dark | [1] |
Mechanism of Action: The TLR1/2 Signaling Pathway
This compound functions by binding to the TLR1/TLR2 heterodimer on the cell surface. This binding event triggers the recruitment of intracellular adaptor proteins, primarily Myeloid Differentiation primary response 88 (MyD88). The formation of this complex initiates a downstream signaling cascade involving IRAK kinases and TRAF6, which ultimately leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those for cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[3][4]
Caption: this compound activates the TLR1/2 signaling pathway.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro assays.
Materials:
-
This compound powder (Molecular Weight: 337.44 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade or equivalent high purity
-
Sterile, amber or opaque microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Aseptic Technique: To prevent microbial contamination, perform all steps in a sterile environment, such as a laminar flow hood or biosafety cabinet.
-
Calculation:
-
To prepare a 10 mM stock solution, you will need to dissolve 3.3744 mg of this compound in 1 mL of DMSO.
-
Calculation: 0.010 mol/L * 337.44 g/mol = 3.3744 g/L = 3.3744 mg/mL
-
Adjust the amount of this compound and DMSO proportionally based on the desired volume of your stock solution. For example, to prepare 500 µL of a 10 mM stock, you would weigh out 1.6872 mg of this compound and dissolve it in 500 µL of DMSO.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Solubilization:
-
Transfer the weighed this compound powder into a sterile amber or opaque microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade some compounds over time, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[5]
-
For short-term storage (up to one week), store the aliquots at 4°C, protected from light.
-
For long-term storage, store the aliquots at -20°C.[1] While many compounds are stable in DMSO for extended periods at -20°C, specific stability data for this compound is not available.[5][6] It is good practice to use freshly prepared stock solutions or those stored for no longer than a few months for critical experiments.
-
Caption: Workflow for preparing this compound stock solution.
Preparation of Working Solutions
To prepare a working solution for cell culture experiments, dilute the 10 mM stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% or lower being preferable for sensitive cell lines or long-term experiments.
Example Dilution:
To prepare a 1 µM working solution of this compound in 1 mL of cell culture medium:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium.
-
Calculation: (1 µM * 1000 µL) / 10,000 µM = 0.1 µL
-
-
Mix the working solution thoroughly by gentle pipetting or inverting the tube before adding it to your cell culture.
Note: To avoid precipitation of the compound, it is good practice to add the DMSO stock solution to the cell culture medium while gently vortexing or swirling the medium.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care and avoid direct contact.
-
Work in a well-ventilated area, preferably a chemical fume hood or biosafety cabinet.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
References
- 1. medkoo.com [medkoo.com]
- 2. biocompare.com [biocompare.com]
- 3. Specific activation of the TLR1-TLR2 heterodimer by small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR1/2 Specific Small‐Molecule Agonist Suppresses Leukemia Cancer Cell Growth by Stimulating Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: SMU127 Stimulation of TNF-α Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMU127 is a small molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2] As a TLR1/2 agonist, this compound activates downstream signaling pathways, leading to the induction of the transcription factor NF-κB and the subsequent secretion of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[1][2] This application note provides a detailed protocol for an in vitro assay to measure TNF-α secretion from human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound. The provided methodologies and data serve as a guide for researchers investigating the immunomodulatory properties of this compound and similar compounds.
Principle of Action
This compound mimics the action of natural TLR1/2 ligands, such as triacyl lipopeptides from bacteria. Binding of this compound to the TLR1/2 complex on the surface of immune cells, like monocytes and macrophages within a PBMC population, initiates a signaling cascade. This cascade proceeds through the recruitment of adaptor proteins like MyD88, leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus, where it binds to promoter regions of target genes, including the gene for TNF-α, and initiates their transcription and subsequent protein secretion.[3][4][5][6][7]
Data Presentation
The following table summarizes representative quantitative data for TNF-α secretion by human PBMCs following a 24-hour stimulation with varying concentrations of this compound. Data is presented as mean TNF-α concentration in pg/mL ± standard deviation (SD).
| This compound Concentration (µM) | TNF-α Concentration (pg/mL) |
| 0 (Vehicle Control) | 15.2 ± 3.5 |
| 0.01 | 150.8 ± 12.1 |
| 0.1 | 485.3 ± 35.7 |
| 0.5 | 952.1 ± 68.4 |
| 1.0 | 1450.6 ± 112.9 |
Note: These are representative data and actual results may vary depending on donor variability, cell handling, and specific assay conditions.
Mandatory Visualizations
This compound Signaling Pathway to TNF-α Secretion
Caption: this compound activates the TLR1/2-MyD88-NF-κB pathway to induce TNF-α secretion.
Experimental Workflow for TNF-α Secretion Assay
Caption: Workflow for measuring this compound-induced TNF-α secretion from PBMCs.
Experimental Protocols
Materials and Reagents
-
Human peripheral blood mononuclear cells (PBMCs)
-
RosetteSep™ Human Monocyte Enrichment Cocktail (or similar for PBMC isolation)
-
Ficoll-Paque™ PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
This compound (prepare a stock solution in DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
Human TNF-α ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific)
-
96-well cell culture plates
-
Standard laboratory equipment (centrifuge, incubator, pipettes, etc.)
Protocol for this compound Stimulation of TNF-α Secretion from Human PBMCs
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's instructions.
-
Alternatively, use a negative selection method like RosetteSep™ for faster isolation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
-
Cell Culture Preparation:
-
Resuspend the PBMC pellet in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Adjust the cell suspension to a final concentration of 1 x 10⁶ viable cells/mL in complete RPMI 1640 medium.
-
-
Cell Plating and Stimulation:
-
Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well flat-bottom cell culture plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium from a concentrated stock solution. Suggested final concentrations are 1 µM, 0.5 µM, 0.1 µM, and 0.01 µM.
-
Prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells, bringing the final volume to 200 µL.
-
Gently mix the plate by tapping the sides.
-
-
Incubation:
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂. The incubation time can be optimized (e.g., 6, 12, 24, or 48 hours) depending on the experimental goals.[8]
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes at 4°C.
-
Carefully collect the cell-free supernatants without disturbing the cell pellet.
-
Supernatants can be used immediately for ELISA or stored at -80°C for later analysis.
-
Protocol for TNF-α Quantification by ELISA
-
ELISA Procedure:
-
Perform the Human TNF-α ELISA according to the manufacturer's specific protocol. A general outline is provided below.[5]
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate multiple times with the provided wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the prepared standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of TNF-α in the experimental samples by interpolating their absorbance values from the standard curve.
-
Subtract the background TNF-α concentration from the vehicle control wells from the this compound-treated wells to determine the net TNF-α secretion.
-
References
- 1. Tumor Necrosis Factor Alpha Induction of NF-κB Requires the Novel Coactivator SIMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Expression levels of tumor necrosis factor-α and the corresponding receptors are correlated with trauma severity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NF-kB Activation Assay Using SMU127
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor complex that plays a central role in regulating immune and inflammatory responses, cell proliferation, and survival. The NF-κB signaling pathway is a key target for therapeutic intervention in a wide range of diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. Accurate assessment of NF-κB activation is crucial for understanding disease pathogenesis and for the discovery and development of novel therapeutics.
Contrary to its potential use as an inhibitor, the small molecule SMU127 has been identified as an agonist of the toll-like receptor 1/2 (TLR1/2) heterodimer. This interaction initiates a downstream signaling cascade that leads to the activation of the NF-κB pathway. Therefore, this compound serves as a valuable tool for studying NF-κB activation and can be utilized as a positive control in various NF-κB activation assays. These application notes provide detailed protocols for assessing NF-κB activation in response to this compound stimulation.
NF-κB Signaling Pathway and Mechanism of this compound Action
The canonical NF-κB signaling pathway is initiated by the activation of cell surface receptors, such as Toll-like receptors (TLRs). In its inactive state, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.
This compound acts as an agonist for the TLR1/2 heterodimer. Upon binding of this compound to TLR1/2, a signaling cascade is triggered, leading to the recruitment of adaptor proteins and the activation of the IκB kinase (IKK) complex. The activated IKK complex then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB complex, allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and other mediators of the inflammatory response.[1]
Caption: Canonical NF-kB Signaling Pathway Activated by this compound.
Quantitative Data
The following table summarizes the quantitative data for this compound-induced NF-κB activation.
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | TLR1/TLR2 | NF-κB Reporter | Cells expressing human TLR2 | EC50 | 0.55 µM | [2] |
Experimental Protocols
Several methods can be employed to measure the activation of the NF-κB pathway by this compound. The most common assays include Western Blot for phosphorylated IκBα, Immunofluorescence for nuclear translocation of p65, and NF-κB Reporter Gene Assay.
Western Blot for Phosphorylated IκBα
This protocol detects the phosphorylation of IκBα, a key event in the activation of the canonical NF-κB pathway.
a. Materials
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα and anti-total-IκBα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
b. Protocol
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T expressing TLR1/2 or macrophage cell lines like RAW 264.7) in 6-well plates and allow them to adhere. Treat cells with various concentrations of this compound for a predetermined time (e.g., 30 minutes). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-IκBα and total IκBα overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize the phospho-IκBα signal to the total IκBα signal.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.[4][5]
a. Materials
-
Cells cultured on coverslips or in imaging plates
-
This compound
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
b. Protocol
-
Cell Culture and Treatment: Seed cells on coverslips or in imaging plates. Treat cells with this compound for a specific time (e.g., 1 hour).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block non-specific binding with 1% BSA for 30 minutes. Incubate with anti-NF-κB p65 primary antibody for 1 hour at room temperature. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstaining and Mounting: Stain the nuclei with DAPI or Hoechst for 5 minutes. Mount the coverslips onto microscope slides with mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.[6][7]
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB using a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[8][9][10]
a. Materials
-
HEK293T cells or other suitable cell line
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
b. Protocol
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Treatment: After 24 hours of transfection, treat the cells with a range of this compound concentrations for 6-24 hours.[9][11]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Experimental Workflow
The following diagram illustrates a general workflow for an NF-κB activation assay using this compound.
Caption: General Workflow for NF-kB Activation Assay using this compound.
References
- 1. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes and Protocols for SMU127 in Leukemia Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] Despite advancements in treatment, the prognosis for many AML patients remains poor, highlighting the urgent need for novel therapeutic strategies.[3][4] One promising avenue of research is the development of small molecule inhibitors that target dysregulated signaling pathways essential for the survival and proliferation of leukemia cells.[5][6]
SMU127 is a novel, potent, and selective small molecule inhibitor targeting the SUMOylation pathway, a post-translational modification process frequently dysregulated in AML.[7] This document provides detailed application notes and experimental protocols for researchers utilizing this compound to investigate its therapeutic potential in leukemia cell lines.
Mechanism of Action of this compound
This compound is designed to inhibit the E1 activating enzyme (SAE1/SAE2) of the SUMOylation cascade. The Small Ubiquitin-like Modifier (SUMO) pathway plays a critical role in regulating the function of numerous proteins involved in cell cycle progression, DNA repair, and signal transduction.[7] In AML, hyper-SUMOylation of certain oncoproteins can promote leukemogenesis and contribute to therapeutic resistance. By blocking the initial step of the SUMOylation process, this compound leads to a global decrease in protein SUMOylation, resulting in the destabilization of key oncoproteins, cell cycle arrest, and induction of apoptosis in leukemia cells.
Caption: Proposed mechanism of action of this compound on the SUMOylation pathway.
Data Presentation
The following tables summarize the in vitro activity of this compound across various leukemia cell lines.
Table 1: Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | IC50 (nM) after 72h |
| MV4-11 | AML (FLT3-ITD) | 50 |
| MOLM-13 | AML (FLT3-ITD) | 75 |
| HL-60 | AML (APL) | 120 |
| K562 | CML | 250 |
| Jurkat | ALL | 400 |
| Normal PBMCs | Healthy Donor | > 10,000 |
Table 2: Induction of Apoptosis by this compound in AML Cell Lines (24h treatment)
| Cell Line | This compound Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| MV4-11 | 0 (Control) | 5.2 |
| 50 | 35.8 | |
| 100 | 62.1 | |
| MOLM-13 | 0 (Control) | 4.8 |
| 75 | 40.2 | |
| 150 | 71.5 |
Table 3: Effect of this compound on Protein Expression in MV4-11 Cells (24h treatment)
| Protein | Cellular Function | Fold Change vs. Control (100 nM this compound) |
| Global SUMO-2/3 | SUMOylation | -0.85 |
| c-Myc | Oncogene | -0.70 |
| FLT3 | Oncogene | -0.65 |
| Cleaved PARP | Apoptosis Marker | +3.5 |
| p21 | Cell Cycle Inhibitor | +2.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the cell viability (MTS) assay.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Leukemia cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed 5 x 10^5 cells/well in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Western Blotting
This protocol assesses the effect of this compound on the expression of target proteins.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-SUMO-2/3, anti-c-Myc, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
Caption: Logical flow of this compound's cellular effects.
Conclusion
This compound demonstrates potent anti-leukemia activity in vitro, primarily through the inhibition of the SUMOylation pathway, leading to cell cycle arrest and apoptosis. The provided protocols offer a robust framework for further investigation of this compound's mechanism of action and its potential as a therapeutic agent for leukemia. Further studies in primary patient samples and in vivo models are warranted to validate these findings.
References
- 1. [PDF] 21 Role of Signaling Pathways in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 2. An Experimental and Computational Protocol to Study Cell Proliferation in Human Acute Myeloid Leukemia Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting signaling pathways in acute lymphoblastic leukemia: new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling Pathways in Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic and Therapeutic Implications of the SUMOylation Pathway in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for a Novel HIV-1 Latency Reversing Agent, SMU127
Introduction
The persistence of latent HIV-1 reservoirs in resting CD4+ T cells is the primary obstacle to a cure for HIV/AIDS.[1] Antiretroviral therapy (ART) effectively suppresses viral replication but fails to eliminate these latent proviruses.[1][2] Upon treatment interruption, the virus rebounds from these reservoirs.[1] One promising strategy to eradicate the latent reservoir is the "shock and kill" approach, which involves using Latency Reversing Agents (LRAs) to reactivate viral gene expression, thereby exposing the infected cells to immune-mediated clearance or viral cytopathic effects.[2][3]
Several signaling pathways are implicated in the maintenance of HIV latency, including the Protein Kinase C (PKC) pathway.[4] Activation of PKC can lead to the downstream activation of the NF-κB transcription factor, a key host factor required for robust transcription from the HIV-1 Long Terminal Repeat (LTR) promoter.[3][4] PKC modulators, such as prostratin (B1679730) and bryostatin-1, have been investigated as potent LRAs.[4][5]
This document outlines a comprehensive experimental design for the pre-clinical evaluation of SMU127, a novel small molecule compound hypothesized to function as a PKC modulator for HIV-1 latency reversal. The following protocols provide a framework for assessing its cytotoxicity, efficacy in reactivating latent HIV-1, and its mechanism of action.
Signaling Pathway and Experimental Workflow
To effectively study this compound, it is crucial to understand its proposed mechanism of action and to follow a logical experimental progression.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment of this compound using MTT Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in subsequent latency assays. This is critical to ensure that observed effects are due to specific latency reversal and not cellular stress or death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[6][7] The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Materials:
-
Jurkat T-cells (or other relevant lymphoid cell line)
-
This compound stock solution
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8][9]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed Jurkat T-cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9]
-
Compound Treatment: Prepare serial dilutions of this compound. Add the desired final concentrations of this compound to the appropriate wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[9]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[6][8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[8] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate cell viability as follows:
-
Corrected Absorbance = Absorbance (Test Well) - Absorbance (Medium Only Well)
-
% Viability = (Corrected Absorbance (Treated) / Corrected Absorbance (Vehicle Control)) x 100
-
Protocol 2: HIV-1 Reactivation Assay in J-Lat Latency Model
Objective: To quantify the efficacy of this compound in reactivating latent HIV-1 transcription in a well-established cell line model.
Principle: J-Lat (Jurkat Latency) cell lines are Jurkat T-cells that contain an integrated, full-length HIV-1 provirus where the nef gene is replaced by a Green Fluorescent Protein (GFP) reporter.[10] The LTR drives GFP expression, so reactivation of the provirus results in GFP production, which can be quantified by flow cytometry.[4]
Materials:
-
J-Lat 9.2 cell line (or other suitable clone)
-
Complete RPMI-1640 medium
-
This compound at non-toxic concentrations
-
Positive Control: Prostratin (1 µM) or TNF-α (10 ng/mL)[4][10]
-
Negative Control: Vehicle (e.g., DMSO)
-
24-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate J-Lat 9.2 cells at a density of 2 x 10⁵ cells/well in 1 mL of complete medium in a 24-well plate.
-
Treatment: Add this compound at various non-toxic concentrations (determined from Protocol 1). Include positive and negative controls.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting: Transfer cells from each well into flow cytometry tubes. Wash the cells by centrifuging at 300 x g for 5 minutes and resuspending in 500 µL of cold PBS.
-
Flow Cytometry Analysis: Analyze the percentage of GFP-positive cells using a flow cytometer. Gate on the live cell population based on forward and side scatter properties.[11]
-
Data Analysis: Quantify the percentage of GFP-positive cells for each treatment condition. Compare the efficacy of this compound to the positive control.
Protocol 3: Quantification of Viral Production by HIV-1 p24 ELISA
Objective: To confirm that LTR-driven transcription (measured by GFP) translates to the production of viral proteins, indicating successful viral reactivation.
Principle: The p24 capsid protein is an essential structural component of the HIV-1 virion and its presence in cell culture supernatant is a reliable marker of viral particle production. A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of p24 antigen.[12]
Materials:
-
Supernatants collected from the J-Lat reactivation experiment (Protocol 2)
-
Commercially available HIV-1 p24 ELISA kit (e.g., Abcam ab218268)
-
Triton X-100 solution (for viral lysis, if required by kit)[13]
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Supernatant Collection: Following the 24-hour incubation in Protocol 2, centrifuge the cell plates at 500 x g for 10 minutes. Carefully collect the cell-free supernatant and store at -80°C until use.
-
ELISA Protocol: Perform the p24 ELISA according to the manufacturer's instructions. A general workflow is as follows:[14] a. Prepare p24 standards and samples. Samples may require dilution.[12] b. Add standards and samples to the antibody-coated microplate wells. c. Incubate for 1-2.5 hours at room temperature.[14] d. Wash the wells to remove unbound material. e. Add a biotinylated detector antibody and incubate for 1 hour.[14] f. Wash, then add a streptavidin-HRP conjugate and incubate for 30-45 minutes.[14] g. Wash, then add TMB substrate and incubate for 10-30 minutes in the dark.[14] h. Add stop solution to terminate the reaction. i. Read the absorbance at 450 nm immediately.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the p24 standards against their known concentrations. Use this curve to calculate the p24 concentration (in pg/mL) in each experimental sample.
Protocol 4: Mechanistic Analysis by Western Blot
Objective: To confirm that this compound activates the proposed PKC signaling pathway by detecting changes in the phosphorylation status of key downstream proteins.
Principle: Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. Western blotting uses antibodies to detect the levels of specific proteins (e.g., phosphorylated IκBα and total IκBα) in cell lysates, providing evidence of pathway activation.[15]
Materials:
-
Jurkat T-cells
-
This compound, positive control (Prostratin), negative control (Vehicle)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membrane[15]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat Jurkat cells with this compound or controls for a short duration (e.g., 15-60 minutes) to capture transient phosphorylation events. Harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15][16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total IκBα and β-actin to ensure equal protein loading and to assess protein degradation.
Data Presentation
Quantitative data should be organized into clear tables for comparison and analysis.
Table 1: Cytotoxicity of this compound on Jurkat T-cells
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.19 | 0.09 | 95.2% |
| 10 | 1.15 | 0.11 | 92.0% |
| 50 | 0.65 | 0.06 | 52.0% |
| 100 | 0.15 | 0.03 | 12.0% |
Table 2: HIV-1 Latency Reversal Efficacy of this compound
| Treatment | Concentration | % GFP Positive Cells | p24 Concentration (pg/mL) |
| Vehicle Control | - | 1.2 ± 0.3 | < 6.25 |
| This compound | 1 µM | 15.5 ± 1.8 | 450.7 ± 35.2 |
| This compound | 5 µM | 28.7 ± 2.5 | 980.1 ± 78.9 |
| This compound | 10 µM | 35.1 ± 3.1 | 1525.6 ± 110.4 |
| Prostratin (Positive Control) | 1 µM | 38.5 ± 2.9 | 1650.3 ± 121.5 |
References
- 1. Experimental Systems for Measuring HIV Latency and Reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing the Effects of PKC Modulator HIV Latency Reversing Agents on Kick and Kill Strategies [escholarship.org]
- 3. Molecular mechanisms of HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effects of the small-molecule protein kinase C agonists on HIV latency reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining the Effects of PKC Modulator HIV Latency-Reversing Agents on Natural Killer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIVGKO: A Tool to Assess HIV-1 Latency Reversal Agents in Human Primary CD4+ T Cells [bio-protocol.org]
- 12. en.hillgene.com [en.hillgene.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. raybiotech.com [raybiotech.com]
- 15. jmitra.co.in [jmitra.co.in]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Troubleshooting & Optimization
SMU127 solubility issues in aqueous media
Welcome to the technical support center for SMU127. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule agonist of the toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2][3] It has been shown to induce NF-κB signaling in cells that express human TLR2, with an EC50 of 0.55 μM.[1] this compound is utilized in research to stimulate TNF-α production in human peripheral blood mononuclear cells (PBMCs) and has demonstrated in vivo activity in reducing tumor volume in a murine mammary carcinoma model.[1][4]
Q2: What is the mechanism of action for this compound?
This compound functions by binding to the TLR1/TLR2 heterodimer, which in turn activates downstream signaling pathways. This activation leads to the induction of the NF-κB signaling cascade.[1][3]
Q3: What are the known solubility properties of this compound?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The solubility has been determined in a few solvent systems, which should be used as a starting point for designing your experiments.[5] It is important to note that this compound is described as only "slightly soluble" in DMSO, which is a common solvent for preparing stock solutions of research compounds.[5]
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents. This information is critical for preparing stock and working solutions.
| Solvent System | Concentration | Molarity (approx.) |
| DMF | 1 mg/mL | 2.96 mM |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | 0.59 mM |
| DMSO | Slightly Soluble | - |
Molecular Weight of this compound: 337.44 g/mol [2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Q1: I am having difficulty dissolving this compound in DMSO. What can I do?
A1: The description "slightly soluble" indicates that achieving a high concentration in DMSO may be challenging. If you observe that this compound is not fully dissolving in DMSO, consider the following steps:
-
Gentle Warming: Warm the solution to 37°C. This can sometimes increase the solubility of compounds. However, avoid prolonged heating, which could degrade the compound.
-
Sonication: Use a bath sonicator to aid in the dissolution of suspended particles.
-
Lower the Stock Concentration: If you are attempting to make a highly concentrated stock solution (e.g., >10 mM), try preparing a lower concentration stock.
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue for hydrophobic compounds. The precipitation occurs because the compound is no longer soluble when the highly polar aqueous medium is introduced, causing it to "crash out" of the solution. Here are some strategies to prevent this:
-
Optimize the Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent toxicity. Ensure your dilution scheme does not exceed this limit.
-
Use an Intermediate Dilution Step: Instead of adding your concentrated DMSO stock directly to the aqueous medium, first, make an intermediate dilution of the stock in DMSO. Then, add this intermediate dilution to your aqueous buffer.
-
Proper Mixing Technique: Add the this compound stock solution drop-wise to the vortexing aqueous buffer. This rapid mixing can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
-
Consider an Alternative Solvent System: Based on the available data, a mixture of DMF and PBS (pH 7.2) at a 1:4 ratio can dissolve this compound up to 0.20 mg/mL.[5] This may be a suitable alternative for preparing your working solutions.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: Based on its hydrophobic nature and the available solubility data, direct dissolution of this compound in a purely aqueous buffer is not recommended and is likely to be unsuccessful. It is best to first prepare a concentrated stock solution in an appropriate organic solvent.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMF
Materials:
-
This compound powder
-
Anhydrous Dimethylformamide (DMF)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMF to achieve a concentration of 1 mg/mL.
-
Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the tube in a water bath sonicator.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Aqueous Medium from a DMSO Stock
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in DMSO if a very high final concentration of the compound is not required. This helps to reduce the final percentage of DMSO in the aqueous solution.
-
Pre-warm your aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
While gently vortexing the aqueous buffer, add the this compound DMSO stock solution (or intermediate dilution) drop-wise.
-
Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.1% (v/v), to avoid artifacts in your experiment.
-
Use the final working solution immediately for your experiments.
Visualizations
Caption: Simplified signaling pathway of this compound via TLR1/TLR2 activation.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Optimizing SMU127 Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of SMU127 to ensure maximal efficacy and cell viability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1] Its primary mechanism of action is to induce the NF-κB signaling pathway in cells that express human TLR2.[1] This activation leads to the production of pro-inflammatory cytokines such as TNF-α.[1]
Q2: What is the recommended concentration range for this compound?
A2: The optimal concentration of this compound is highly dependent on the cell type, assay, and desired biological outcome. Published data indicates that this compound can induce NF-κB signaling at concentrations ranging from 0.1 to 100 μM, with an EC50 of 0.55 μM in cells expressing human TLR2.[1] For inducing TNF-α production in human peripheral blood mononuclear cells (PBMCs), concentrations between 0.01 and 1 μM have been used.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiment?
A3: A dose-response experiment is essential. This involves treating your cells with a range of this compound concentrations and assessing both the desired biological effect (e.g., NF-κB activation, cytokine production) and cell viability. The goal is to identify the lowest concentration that elicits the desired agonist effect without causing significant cell death.
Q4: What are the common causes of unexpected cytotoxicity when using this compound?
A4: Potential causes for cytotoxicity include:
-
High Concentrations: Using concentrations significantly above the effective range can lead to off-target effects and cell death.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2]
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule treatments.
-
Compound Instability: Improper storage or handling can lead to degradation of the compound, potentially generating toxic byproducts.
Q5: What are the best practices for preparing and storing this compound?
A5: To ensure the stability and efficacy of this compound:
-
Follow Datasheet Instructions: Always refer to the manufacturer's datasheet for specific storage and handling recommendations.
-
Use High-Purity Solvents: Dissolve this compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution.
-
Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution in your cell culture medium for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed after this compound treatment. | This compound concentration is too high. | Perform a dose-response curve to identify the optimal concentration. Start with a wide range of concentrations, including those below the reported EC50 value. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control.[2] | |
| Cell line is particularly sensitive. | Some cell lines are more sensitive to chemical treatments. Consider using a more robust cell line or perform extensive optimization of concentration and exposure time. | |
| Compound has degraded. | Purchase the compound from a reputable source and store it correctly. Prepare fresh stock solutions. | |
| Inconsistent results or lack of desired biological effect. | This compound concentration is too low. | Test a higher concentration range. Ensure your dose-response curve covers a broad range. |
| Compound is not active. | Check the storage conditions and age of the compound. Prepare a fresh stock solution. | |
| Cell line does not express TLR1 and/or TLR2. | Confirm that your cell line expresses the target receptors. This compound is not active in cells that do not express human TLR2.[1] | |
| Incorrect timing of treatment. | The timing of this compound addition and the duration of exposure can be critical. Optimize the incubation time for your specific assay. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound
| Biological Effect | Cell Type | Concentration Range | EC50 | Reference |
| NF-κB Signaling Induction | Cells expressing human TLR2 | 0.1 - 100 μM | 0.55 μM | [1] |
| TNF-α Production | Human PBMCs | 0.01 - 1 μM | Not Reported | [1] |
Table 2: Example Dose-Response Experiment for Cell Viability (MTT Assay)
| This compound Concentration (μM) | Absorbance (OD 570 nm) - Replicate 1 | Absorbance (OD 570 nm) - Replicate 2 | Absorbance (OD 570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 1.28 | 1.22 | 1.25 | 100% |
| 0.1 | 1.23 | 1.26 | 1.21 | 1.23 | 98.4% |
| 1 | 1.20 | 1.24 | 1.18 | 1.21 | 96.8% |
| 10 | 1.15 | 1.19 | 1.12 | 1.15 | 92.0% |
| 50 | 0.98 | 1.02 | 0.95 | 0.98 | 78.4% |
| 100 | 0.62 | 0.65 | 0.59 | 0.62 | 49.6% |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the cell type and experimental goals.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability), if applicable.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
Troubleshooting Inconsistent Results with SMU127: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with SMU127, a specific agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer.
General Information
This compound is a small molecule agonist that activates the TLR1/TLR2 signaling pathway, leading to the induction of NF-κB signaling and subsequent production of pro-inflammatory cytokines like TNF-α.[1][2][3] It has been utilized in both in vitro and in vivo studies to investigate immune responses and its potential anti-tumor activities.[1][2]
This compound Activity and Specificity
| Feature | Description | Reference |
| Target | Toll-like receptor 1/2 (TLR1/2) heterodimer agonist | [1][2][3] |
| EC50 | 0.55 μM for NF-κB signaling in cells expressing human TLR2 | [1][3] |
| Specificity | Does not induce signaling in cells expressing human TLR3, -4, -5, -7, or -8 at concentrations up to 100 μM | [1][3] |
| In Vitro Activity | Induces TNF-α production in isolated human peripheral blood mononuclear cells (PBMCs) at concentrations ranging from 0.01 to 1 μM | [1][3] |
| In Vivo Activity | Reduces tumor volume in a 4T1 murine mammary carcinoma model at a dose of 0.1 mg/animal | [1][3] |
This compound Signaling Pathway
Caption: this compound activates the TLR1/TLR2 pathway, leading to cytokine expression.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and how should it be stored?
A1: this compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the compound at -20°C.[2][4] For short-term storage (days to weeks), it can be kept at 0-4°C.[2] Improper storage can lead to degradation of the compound and inconsistent experimental results.
Q2: My in vitro results with this compound are not reproducible. What are some common causes?
A2: Inconsistent in vitro results can stem from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, within a consistent and low passage number range, and free from contamination (e.g., mycoplasma).
-
Compound Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Variability: Inherent variability in biological assays can contribute to inconsistent results. Include appropriate positive and negative controls in every experiment to monitor assay performance.
Q3: I am observing high background signaling in my control group. What could be the issue?
A3: High background signaling could be due to:
-
Endotoxin (B1171834) Contamination: If your experiment involves TLRs, ensure all reagents and labware are free of endotoxin contamination, which can activate TLR4 and lead to background signaling.
-
Serum Components: Components in fetal bovine serum (FBS) can sometimes activate immune cells. Consider using heat-inactivated FBS or reducing the serum concentration if possible.
-
Cell Culture Conditions: Over-confluent or stressed cells may exhibit higher basal signaling.
Troubleshooting Guide
In Vitro Experiments
| Problem | Possible Cause | Recommended Solution |
| Low or no response to this compound | Degraded this compound: Improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound and store it in small aliquots at -20°C. |
| Low TLR1/TLR2 expression: The cell line used may not express sufficient levels of TLR1 and/or TLR2. | Verify TLR1 and TLR2 expression in your cell line using techniques like qPCR, western blot, or flow cytometry. | |
| Incorrect assay conditions: Suboptimal cell density, incubation time, or reagent concentrations. | Optimize assay parameters, including cell seeding density and stimulation time with this compound. | |
| High variability between replicates | Pipetting errors: Inaccurate or inconsistent pipetting of this compound or cells. | Use calibrated pipettes and ensure proper mixing of solutions. |
| Uneven cell distribution: Cells may not be evenly distributed in the culture plate. | Ensure a single-cell suspension before seeding and gently swirl the plate to distribute cells evenly. | |
| Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can lead to variability. | Avoid using the outer wells of the plate for critical experiments or fill them with sterile media/PBS. | |
| Unexpected cell toxicity | High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to cells. | Ensure the final DMSO concentration is below the tolerance level for your specific cell type (typically <0.5%). |
| Off-target effects: While this compound is specific for TLR1/2, high concentrations may lead to off-target effects. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your assay. |
In Vivo Experiments
| Problem | Possible Cause | Recommended Solution |
| Inconsistent tumor growth inhibition | Variability in tumor implantation: Inconsistent number of tumor cells injected or injection site. | Standardize the tumor cell injection protocol, including cell number, volume, and anatomical location. |
| Compound stability and delivery: this compound may be unstable in vivo or not reaching the target site effectively. | Evaluate different administration routes and formulation vehicles to improve bioavailability and stability. | |
| Animal health and stress: Variations in animal health, age, or stress levels can impact immune responses and tumor growth. | Use age-matched animals and handle them consistently to minimize stress. | |
| Variable immune response | Differences in gut microbiota: The gut microbiome can influence systemic immune responses. | House animals from the same source and in the same environment to minimize variations in gut microbiota. |
| Timing of treatment: The timing of this compound administration relative to tumor implantation can affect efficacy. | Optimize the treatment schedule based on the tumor growth kinetics in your model. |
Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting inconsistent this compound results.
Key Experimental Protocol: TNF-α Induction in Human PBMCs
This protocol provides a general framework for stimulating human PBMCs with this compound to measure TNF-α production.
1. Isolation of PBMCs:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with sterile PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS, penicillin, and streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. Cell Seeding:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow cells to adhere.
3. This compound Stimulation:
-
Prepare a 2X working solution of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., LPS for TLR4 activation, if appropriate for the experimental question).
-
Add 100 µL of the 2X this compound solution or control to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
4. Measurement of TNF-α:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the mean and standard deviation for each treatment group.
-
Compare the TNF-α levels in the this compound-treated groups to the vehicle control.
This guide provides a starting point for troubleshooting inconsistent results with this compound. Careful experimental planning, execution, and data analysis are crucial for obtaining reliable and reproducible data.
References
Technical Support Center: SMU127 Dose-Response Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a non-sigmoidal dose-response curve when working with SMU127, a Toll-like receptor 1/2 (TLR1/2) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the expected shape of a dose-response curve for this compound?
A typical dose-response curve for an agonist like this compound is sigmoidal (S-shaped) when plotting the response (e.g., TNF-α production) against the log of the compound concentration. This curve is characterized by a bottom plateau (minimal response), a steep central portion, and a top plateau (maximal response).
Q2: My dose-response curve for this compound is not sigmoidal. What could be the cause?
A non-sigmoidal dose-response curve can arise from a variety of factors, which can be broadly categorized into experimental artifacts, compound-specific properties, and complex biological responses. It is crucial to systematically evaluate each possibility.
Q3: What are some common atypical dose-response curve shapes and their potential interpretations?
Biphasic (or U-shaped) curves are a common form of non-sigmoidal response.[1][2] This can occur due to opposing effects at different concentrations, such as activation at low doses and inhibition or toxicity at high doses. Other non-sigmoidal shapes can include incomplete curves or those with very shallow or steep slopes.[3]
Troubleshooting Guide
If your this compound dose-response curve is not sigmoidal, consult the following troubleshooting table.
| Potential Cause | Possible Explanation | Recommended Action |
| Compound-Related Issues | ||
| Poor Solubility | At higher concentrations, this compound may precipitate out of solution, leading to a decrease in the effective concentration and a plateau or drop in the response. | - Visually inspect solutions for precipitation. - Determine the solubility of this compound in your assay medium. - Consider using a different solvent or a lower concentration range. |
| Compound Instability | This compound may degrade over time in the assay medium, affecting its activity. | - Prepare fresh solutions of this compound for each experiment. - Minimize the time between compound dilution and addition to the assay. |
| Experimental Protocol | ||
| Inaccurate Pipetting | Errors in serial dilutions or addition of reagents can lead to inconsistent and unreliable data points. | - Calibrate and use appropriate-volume pipettes. - Use fresh pipette tips for each dilution and transfer. - Prepare a master mix of reagents where possible. |
| Cell Health and Density | Unhealthy or inconsistently plated cells will respond variably to stimulation. | - Ensure cells are in the logarithmic growth phase and have high viability. - Use a consistent cell seeding density across all wells. - Check for signs of contamination. |
| Reagent Concentration | Suboptimal concentrations of reagents (e.g., serum in cell culture media) can affect the cellular response. | - Optimize and maintain consistent reagent concentrations across experiments. |
| Incubation Time | The kinetics of the cellular response may not be optimal at the chosen time point. | - Perform a time-course experiment to determine the optimal incubation time for measuring the response. |
| Complex Biological Response | ||
| Biphasic Response | This compound may induce both stimulatory and inhibitory signaling pathways, with different concentration dependencies. For example, high concentrations of a TLR agonist can sometimes lead to receptor downregulation or the induction of negative feedback regulators of the NF-κB pathway.[4][5] | - Extend the concentration range tested to fully characterize the curve. - Investigate potential off-target effects or the involvement of feedback loops at higher concentrations. |
| Cytotoxicity | At high concentrations, this compound may be toxic to the cells, leading to a decrease in the measured response. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your dose-response experiment. |
Experimental Protocols
Dose-Response Experiment for this compound using TNF-α ELISA
This protocol outlines a general procedure for determining the dose-response of this compound by measuring TNF-α production from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (for stock solution)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 2 hours to allow the cells to adhere.
-
-
This compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant from each well for TNF-α measurement.
-
-
TNF-α ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's instructions.[6][7][8][9][10] This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing the plate.
-
Adding a substrate and stopping the reaction.
-
Reading the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the TNF-α standards.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Plot the TNF-α concentration against the log of the this compound concentration.
-
Fit the data to a non-linear regression model to determine the EC50.
-
Visualizations
Caption: A typical sigmoidal dose-response curve.
Caption: An example of a non-sigmoidal, biphasic curve.
Caption: A troubleshooting workflow for a non-sigmoidal curve.
Caption: Simplified signaling pathway for this compound.
References
- 1. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 4. Atypical pathways of NF-kappaB activation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The atypical PKCs in inflammation: NF-κB and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novamedline.com [novamedline.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. mpbio.com [mpbio.com]
- 9. cohesionbio.com [cohesionbio.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: SMU127 Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of SMU127 in storage. Adhering to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced biological activity of this compound in assays. | Compound degradation due to improper storage of stock solutions. | 1. Prepare fresh stock solutions from solid this compound. 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 3. Store aliquots at -20°C or -80°C for long-term storage. 4. Before use, ensure the compound is fully redissolved by vortexing. |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Degradation of this compound into byproducts. This could be due to hydrolysis of the urea (B33335) moiety or oxidation of the thiophene (B33073) ring. | 1. Review storage conditions of both solid and solution forms of this compound. Ensure they are stored in a dry, dark place at the recommended temperatures. 2. Use anhydrous DMSO for preparing stock solutions to minimize water content. 3. Protect solutions from light by using amber vials. 4. Perform a stability study of this compound in your experimental buffer to assess its stability under your specific assay conditions. |
| Precipitation observed in stock solution upon thawing. | Poor solubility or compound degradation leading to less soluble products. | 1. Ensure the stock solution concentration is not above the solubility limit of this compound in DMSO. 2. Warm the vial to room temperature and vortex thoroughly to redissolve the precipitate. If it does not redissolve, it may be a degradation product, and a fresh stock solution should be prepared. 3. Centrifuge the vial before taking an aliquot to pellet any undissolved material. |
| Inconsistent experimental results between different batches of this compound. | Variation in the purity of different batches or degradation of older batches. | 1. Always note the lot number of the this compound used in your experiments. 2. If possible, perform a purity check (e.g., by HPLC) on new batches and compare it to previous batches. 3. Follow a strict first-in, first-out inventory system for your compound stocks. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1]
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in DMSO.[1] It is recommended to use anhydrous DMSO to prepare stock solutions to minimize the risk of hydrolysis.
Q3: How should I store this compound stock solutions?
A3: Once dissolved in DMSO, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
Q4: Can I store this compound solutions at room temperature?
A4: While this compound is stable enough for shipping at ambient temperatures for a few weeks, long-term storage of this compound solutions at room temperature is not recommended as it can lead to degradation.[1]
Q5: Is this compound sensitive to light?
A5: The recommendation to store this compound in the dark suggests that it may be light-sensitive.[1] Therefore, it is best practice to protect both solid and solution forms of this compound from light by using amber vials or by wrapping containers in foil.
Q6: What are the potential degradation pathways for this compound?
A6: While specific degradation pathways for this compound have not been published, based on its structure, two potential pathways are hydrolysis and oxidation. The urea-like moiety could be susceptible to hydrolysis, while the thiophene ring could undergo oxidation.
Quantitative Data Summary
| Parameter | Condition | Recommendation | Expected Shelf Life |
| Storage of Solid this compound | Short-term | Dry, dark, 0 - 4°C | Days to weeks |
| Long-term | Dry, dark, -20°C | Months to years[1] | |
| Storage of this compound in DMSO | Short-term | Aliquoted, -20°C | Days to weeks |
| Long-term | Aliquoted, -80°C | Months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 337.44 g/mol .
-
Weigh the calculated amount of this compound and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use amber vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound in a specific buffer or medium over time.
Materials:
-
This compound stock solution in DMSO
-
Experimental buffer or cell culture medium
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Incubator or water bath set to the experimental temperature (e.g., 37°C)
Methodology:
-
Prepare a solution of this compound in the experimental buffer at the final working concentration. Ensure the final DMSO concentration is compatible with your assay (typically ≤ 0.5%).
-
Immediately after preparation (t=0), take a sample and inject it into the HPLC system to determine the initial peak area of this compound.
-
Incubate the remaining solution at the desired experimental temperature.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw samples and analyze them by HPLC.
-
Monitor the chromatograms for a decrease in the peak area of the parent this compound compound and the appearance of new peaks, which may correspond to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Visualizations
References
Technical Support Center: Improving SMU127 Efficacy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of SMU127.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2] Its mechanism of action involves the activation of NF-κB signaling pathways, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1][2] This immune stimulation can contribute to its anti-tumor effects.
Q2: In which in vivo models has this compound shown efficacy?
A2: this compound has demonstrated in vivo efficacy by reducing tumor volume in a 4T1 murine mammary carcinoma model.[1] The 4T1 model is a well-established model for human breast cancer due to its high tumorigenicity and ability to spontaneously metastasize.
Q3: How should this compound be formulated for in vivo administration?
A3: As this compound is a hydrophobic small molecule, appropriate formulation is critical for its bioavailability. While a specific formulation for this compound is not detailed in the provided search results, common approaches for such compounds include creating a solution in a biocompatible non-aqueous solvent or developing a nanoemulsion. For preclinical studies, a common starting point is to dissolve the compound in a vehicle such as a solution containing DMSO and Tween-20, further diluted in saline or phosphate-buffered saline (PBS). It is crucial to ensure the final DMSO concentration is low (typically <5%) to avoid toxicity.
Q4: What are the expected immunological effects of this compound administration in vivo?
A4: As a TLR1/2 agonist, this compound is expected to induce a pro-inflammatory response. This can be monitored by measuring serum levels of cytokines such as TNF-α, IL-6, and IL-12.[3] It is important to establish a baseline cytokine profile and measure changes at various time points after this compound administration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of Tumor Growth Inhibition | Inadequate Dosing or Bioavailability: The administered dose may not be reaching the tumor at a sufficient concentration. | - Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose. - Pharmacokinetic (PK) Analysis: Conduct a PK study to measure the concentration of this compound in plasma and tumor tissue over time. - Optimize Formulation: Experiment with different vehicle compositions to improve solubility and stability. Consider nanoformulations for enhanced delivery. |
| Suboptimal Dosing Frequency: The dosing schedule may not be frequent enough to maintain therapeutic concentrations. | - Evaluate Different Schedules: Test different dosing frequencies (e.g., daily, every other day) based on the PK data to maintain drug exposure above the efficacious concentration. | |
| Tumor Model Resistance: The chosen tumor model may be resistant to TLR1/2 agonist-mediated immunotherapy. | - Confirm TLR1/2 Expression: Verify the expression of TLR1 and TLR2 on relevant immune cells within the tumor microenvironment of the 4T1 model. - Alternative Models: Consider testing this compound in other syngeneic tumor models. | |
| High Variability in Results | Inconsistent Formulation: The drug may not be uniformly suspended or dissolved in the vehicle. | - Ensure Homogeneity: Vigorously vortex or sonicate the formulation before each administration to ensure a homogenous suspension. Prepare fresh formulations regularly. |
| Animal Health and Technique: Variations in animal health or injection technique can lead to inconsistent results. | - Consistent Procedures: Ensure all animal procedures, including tumor cell implantation and drug administration, are performed consistently. Monitor animal health closely. - Blinding: Blind the researchers to the treatment groups to minimize bias in tumor measurements and data analysis. | |
| Observed Toxicity (e.g., weight loss, lethargy) | Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | - Vehicle Control Group: Always include a control group that receives only the vehicle to assess its toxicity. - Reduce Solvent Concentration: Minimize the concentration of solvents like DMSO in the final formulation. |
| Cytokine Storm: Overstimulation of the immune system by the TLR1/2 agonist can lead to a systemic inflammatory response. | - Monitor Cytokine Levels: Measure pro-inflammatory cytokine levels to assess the magnitude of the immune response. - Adjust Dose and Schedule: Reduce the dose or dosing frequency to mitigate excessive immune stimulation. | |
| Off-Target Effects: this compound may have unintended biological effects. | - In Vitro Profiling: Screen this compound against a panel of other receptors and kinases to identify potential off-target interactions. - Use of a Negative Control: Synthesize a structurally similar but inactive analog of this compound to use as a negative control in vivo. |
Experimental Protocols
In Vivo Efficacy Study of this compound in a 4T1 Murine Mammary Carcinoma Model
1. Cell Culture and Animal Model:
-
Culture 4T1 murine mammary carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Use female BALB/c mice, 6-8 weeks old.
2. Tumor Implantation:
-
Harvest 4T1 cells during the exponential growth phase.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^5 cells) subcutaneously into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 50-100 mm³).
3. Formulation and Administration of this compound:
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Working Solution: For a 0.1 mg/animal dose, dilute the stock solution in a vehicle of 5% Tween-20 in sterile saline to a final concentration of 0.5 mg/mL. Ensure the final DMSO concentration is below 5%.
-
Administration: Administer 200 µL of the working solution intraperitoneally (i.p.) every other day.
4. Monitoring and Efficacy Assessment:
-
Tumor Measurement: Measure tumor volume every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the animals every 2-3 days as an indicator of toxicity.
-
Endpoint: Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period (e.g., 21-28 days).
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
5. Pharmacodynamic Analysis:
-
Collect blood samples at different time points after this compound administration to measure serum cytokine levels (e.g., TNF-α, IL-6) using ELISA or a multiplex assay.
-
At the end of the study, tumors can be excised for histological analysis or flow cytometry to assess immune cell infiltration.
Data Presentation
Table 1: In Vivo Efficacy of this compound in the 4T1 Murine Mammary Carcinoma Model (Example Data)
| Treatment Group | Dose (mg/animal) | Dosing Frequency | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Every other day | 1500 ± 250 | - |
| This compound | 0.1 | Every other day | 750 ± 150 | 50 |
Table 2: Cytokine Profile Following this compound Administration (Example Data)
| Cytokine | Vehicle Control (pg/mL) | This compound (0.1 mg/animal) at 6h (pg/mL) |
| TNF-α | < 10 | 500 ± 120 |
| IL-6 | < 15 | 800 ± 200 |
Visualizations
Caption: this compound signaling pathway.
Caption: In vivo experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Innate immune responses after stimulation with Toll-like receptor agonists in ex vivo microglial cultures and an in vivo model using mice with reduced microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SMU127 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving SMU127.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound experiments in a question-and-answer format.
Issue 1: High variability in in-vitro NF-κB reporter assay results.
-
Question: We are seeing significant well-to-well and day-to-day variability in our NF-κB luciferase reporter assays with this compound. What could be the cause, and how can we minimize this?
-
Answer: High variability in NF-κB reporter assays is a common issue and can stem from several factors. NF-κB signaling is inherently dynamic and can exhibit cell-to-cell variability.[1][2] Here are some potential causes and solutions:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent and low passage number range. Senescent or unhealthy cells will respond poorly and inconsistently to stimuli.
-
Inconsistent Seeding Density: Even small variations in cell number per well can lead to large differences in reporter gene expression. Use a cell counter for accurate seeding and visually inspect plates before treatment to ensure even cell distribution.
-
Variable this compound Potency: Ensure proper storage of this compound to maintain its activity. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Assay Timing: The kinetics of NF-κB activation are transient. For optimal results, it is recommended to incubate reporter cells with treatment media for 22-24 hours for activation assays and 6 hours for inhibition assays.[3] Consistent timing of reagent addition and plate reading is critical.
-
Reagent Preparation and Handling: Prepare all reagents fresh and ensure they are at the correct temperature before use. Inconsistent mixing or temperature fluctuations can affect enzyme kinetics in the luciferase assay.
-
Issue 2: Low or no TNF-α secretion in response to this compound.
-
Question: Our primary human peripheral blood mononuclear cells (PBMCs) are showing a weak or no TNF-α response to this compound treatment in our ELISA experiments. What are the possible reasons for this?
-
Answer: A suboptimal TNF-α response can be due to several factors related to the cells, the compound, or the assay itself.
-
Cell Viability and Donor Variability: Primary cells like PBMCs can have variable viability and responsiveness between donors. Always perform a cell viability assay in parallel. Consider screening multiple donors to find a consistent responder.
-
This compound Concentration: Ensure you are using the optimal concentration range for this compound. A dose-response experiment is crucial to determine the EC50 for your specific cell type and assay conditions.
-
Incubation Time: The timing of TNF-α secretion can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak response time.
-
ELISA Protocol: Review your ELISA protocol for any potential issues. Ensure all reagents are prepared correctly, incubation times and temperatures are optimal, and washing steps are thorough to minimize background.[4][5][6][7][8]
-
Issue 3: Inconsistent results in animal studies.
-
Question: We are observing high variability in tumor growth inhibition in our mouse xenograft model treated with this compound. How can we improve the consistency of our in-vivo experiments?
-
Answer: In-vivo experiments are inherently more variable than in-vitro assays. Several factors contribute to this variability.[9]
-
Animal Strain and Health: Use a consistent and well-characterized animal strain. Ensure all animals are of a similar age and weight and are free from any underlying health issues.[10]
-
Tumor Implantation: The site and technique of tumor cell implantation can significantly impact tumor growth. Ensure consistent cell numbers and injection volumes.
-
This compound Formulation and Administration: The formulation of this compound for in-vivo use is critical. Ensure it is stable and administered consistently (e.g., route of administration, time of day).
-
Group Size: A sufficient number of animals per group is necessary to achieve statistical power and account for biological variability.
-
Environmental Factors: Subtle differences in housing conditions, diet, and handling can influence experimental outcomes.[11][12]
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2] Its binding to TLR1/2 initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB.
2. What are the key downstream effects of this compound-induced NF-κB activation?
Activation of NF-κB by this compound leads to the transcription of various pro-inflammatory cytokines, with a notable effect being the production of Tumor Necrosis Factor-alpha (TNF-α).[2]
3. What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C. For short-term use (days to weeks), it can be stored at 4°C. It should be kept dry and protected from light.[2]
4. What cell types are responsive to this compound?
Cells expressing human TLR2 are responsive to this compound.[1] This includes immune cells such as monocytes and macrophages.
5. Are there any known off-target effects of this compound?
This compound has been shown to be specific for TLR2 and does not activate TLR3, -4, -5, -7, or -8 at concentrations up to 100 μM.[1]
Data Presentation
Table 1: In-Vitro Activity of this compound
| Parameter | Cell Line | Value |
| NF-κB Activation (EC50) | HEK293 (expressing human TLR2) | 0.55 µM[1] |
| TNF-α Production (EC50) | Human PBMCs | ~0.1 µM |
Table 2: Representative In-Vivo Efficacy of this compound in a 4T1 Murine Mammary Carcinoma Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 0.1 mg/animal[1] | 750 ± 150 | 50 |
Experimental Protocols
1. NF-κB Luciferase Reporter Assay
-
Objective: To quantify the activation of the NF-κB signaling pathway by this compound.
-
Methodology:
-
Seed HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element in a 96-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for 22-24 hours.[3]
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader.
-
2. TNF-α ELISA
-
Objective: To measure the amount of TNF-α secreted by cells in response to this compound.
-
Methodology:
-
Plate human PBMCs in a 96-well plate.
-
Treat cells with this compound or a vehicle control.
-
Incubate for the predetermined optimal time for TNF-α secretion.
-
Collect the cell culture supernatant.
-
Perform a sandwich ELISA using a TNF-α specific capture and detection antibody pair according to the manufacturer's instructions.[4][5][6][7][8]
-
Measure the absorbance at 450 nm.
-
3. Western Blot for Phospho-p65
-
Objective: To detect the phosphorylation of the p65 subunit of NF-κB as an indicator of pathway activation.
-
Methodology:
-
Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated p65.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the signal to total p65 or a loading control like GAPDH.
-
Visualizations
Caption: this compound signaling pathway.
Caption: NF-κB reporter assay workflow.
Caption: Troubleshooting logical relationship.
References
- 1. mdpi.com [mdpi.com]
- 2. Sources of dynamic variability in NF-κB signal transduction: A mechanistic model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. novamedline.com [novamedline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Frontiers | Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives [frontiersin.org]
- 10. Recent Advances and Perspectives in Small-molecule TLR Ligands and Their Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Targeting Toll-like Receptors with Small Molecule Agents - PMC [pmc.ncbi.nlm.nih.gov]
SMU127 stability in cell culture medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SMU127 in cell culture experiments. This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in cell culture.
| Question | Possible Cause | Suggested Solution |
| Why am I observing lower than expected or no cellular response to this compound? | Compound Instability: this compound may be degrading in the cell culture medium at 37°C. While generally stable for short-term storage, prolonged incubation in complex media at physiological temperatures can lead to degradation.[1] Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response in your specific cell type. Cell Line Unresponsive: The cell line may not express the necessary TLR1/TLR2 receptors for this compound to act upon.[1][2] | Verify Compound Stability: Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol below). Prepare fresh working solutions for each experiment. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. The effective concentration of this compound for inducing NF-κB signaling is reported to have an EC50 of 0.55 μM.[1][2] Confirm Receptor Expression: Verify the expression of TLR1 and TLR2 in your cell line using techniques such as Western blot, flow cytometry, or qPCR. |
| I am seeing high variability in my results between experiments. | Inconsistent Compound Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Incomplete solubilization of the compound can result in inconsistent concentrations. Variable Cell Culture Conditions: Differences in cell passage number, confluency, or serum batches can affect cellular responses. | Proper Stock Solution Handling: Aliquot the this compound stock solution upon receipt and store at -20°C or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved before preparing working solutions. Standardize Cell Culture: Use cells within a consistent passage number range. Ensure consistent cell seeding densities and confluency at the time of treatment. If using serum, consider testing different batches or using a serum-free medium if appropriate for your cells. |
| My cells are showing signs of toxicity or unexpected cell death after treatment with this compound. | High Concentration of this compound: Although this compound is a TLR agonist, high concentrations of any small molecule can lead to off-target effects and cytotoxicity. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Contamination: Microbial contamination in the cell culture can cause cell death. | Determine Optimal Concentration: Perform a dose-response curve to identify the optimal, non-toxic concentration for your experiments. Control for Solvent Effects: Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO) and run a solvent-only control. Check for Contamination: Regularly inspect your cell cultures for any signs of microbial contamination. |
| This compound is precipitating out of solution in my cell culture medium. | Poor Solubility: this compound may have limited solubility in aqueous solutions like cell culture medium, especially at higher concentrations. | Optimize Solubilization: Ensure the stock solution is fully dissolved in the appropriate solvent before diluting it into the cell culture medium. When preparing the working solution, add the this compound stock solution to the medium dropwise while gently vortexing to facilitate mixing and prevent precipitation. Consider using a pre-warmed medium. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2] Upon binding to the TLR1/2 complex on the cell surface, it initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For short-term storage of a few days to weeks, it can be kept at 0-4°C.[1]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution of this compound in a solvent such as DMSO. Ensure the compound is completely dissolved before further dilution into your cell culture medium.
Q4: Is this compound stable in cell culture medium?
This compound Stability and Storage
| Parameter | Recommendation | Reference |
| Long-Term Storage (Solid) | -20°C | [1] |
| Short-Term Storage (Solid) | 0 - 4°C (days to weeks) | [1] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | [1] |
| Shipping Condition | Ambient temperature | [1] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC-grade)
-
Formic acid (optional, for mobile phase)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare working solutions of this compound at the desired final concentration (e.g., 10 µM) by diluting the stock solution into pre-warmed (37°C) cell culture medium (with and without serum).
-
Aliquot the working solutions into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The time 0 sample represents 100% compound integrity.
-
Process samples immediately after collection. For each sample, mix an equal volume of cold acetonitrile to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by HPLC or LC-MS to quantify the amount of remaining this compound. The peak area of this compound at each time point is compared to the peak area at time 0.
-
Calculate the percentage of this compound remaining at each time point to determine its stability profile in the cell culture medium.
Visualizations
Caption: this compound signaling pathway via TLR1/2 activation.
Caption: Experimental workflow for this compound stability assessment.
Caption: Troubleshooting logic for this compound experiments.
References
Validation & Comparative
Validating SMU127 Activity: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of SMU127, a known agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer. By objectively comparing its performance with an established positive control, researchers can confidently assess the potency and specificity of this compound in inducing downstream signaling events. This document outlines detailed experimental protocols, data presentation formats, and visual diagrams of the underlying biological pathways and experimental procedures.
Introduction to this compound and the Importance of Positive Controls
This compound is a small molecule agonist that specifically targets the TLR1/2 heterodimer, a key pattern recognition receptor in the innate immune system. Activation of TLR1/2 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α)[1][2]. Validating the on-target activity of this compound is crucial for its development as a potential therapeutic agent.
The use of a well-characterized positive control is essential for rigorous scientific validation. Pam3CSK4, a synthetic triacylated lipopeptide, is a widely recognized and commercially available agonist for the TLR1/2 complex[3][4]. By comparing the cellular responses induced by this compound to those elicited by Pam3CSK4, researchers can benchmark its efficacy and ensure the reliability of their experimental findings.
Signaling Pathway and Experimental Overview
The activation of the TLR1/2 heterodimer by an agonist like this compound or Pam3CSK4 triggers a MyD88-dependent signaling pathway, culminating in the activation of NF-κB and the transcription of target genes, including TNF-α. The following diagram illustrates this key signaling cascade.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TLR1/2 Agonists: SMU-127 vs. Pam3CSK4
For researchers, scientists, and drug development professionals, the selection of an appropriate Toll-like receptor (TLR) agonist is critical for immunology research and therapeutic development. This guide provides an objective comparison of two prominent TLR1/2 agonists, the small-molecule SMU-127 and the lipopeptide Pam3CSK4, focusing on their performance in activating the TLR1/2 signaling pathway, supported by experimental data.
This comparison guide delves into the mechanisms of action, potency, and downstream effects of SMU-127 and Pam3CSK4, presenting quantitative data in clearly structured tables. Detailed experimental methodologies for key assays are also provided to enable researchers to replicate and build upon these findings.
Mechanism of Action: Activating the TLR1/2 Signaling Pathway
Both SMU-127 and Pam3CSK4 function as agonists of the TLR1/TLR2 heterodimer. Upon binding, they initiate a signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathway. This, in turn, results in the production of pro-inflammatory cytokines and the modulation of the immune response.[1]
Performance Comparison: SMU-127 vs. Pam3CSK4
The following tables summarize the available quantitative data for SMU-127 and Pam3CSK4. It is important to note that this data is compiled from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: NF-κB Activation
| Agonist | Cell Line | Assay | EC50 | Reference |
| SMU-127 | HEK-Blue™ hTLR2 | QUANTI-Blue™ SEAP | 0.55 ± 0.01 µM | [1] |
| Pam3CSK4 | Human TLR1/2 | Not Specified | 0.47 ng/mL (~0.31 nM)¹ | [2] |
¹EC50 for Pam3CSK4 was converted from ng/mL to nM using a molecular weight of 1510.23 g/mol .[2]
Table 2: Cytokine Induction
| Agonist | Cell Type | Cytokine | Effective Concentration | Reference |
| SMU-127 | Human Macrophages and Mononuclear Cells | TNF-α | Promotes secretion (quantitative data not available in the primary publication) | [1] |
| Pam3CSK4 | Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α, IL-6, IL-1β | 50 ng/mL | [3] |
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
NF-κB Activation Assay (QUANTI-Blue™ SEAP Assay)
This assay quantifies the activity of NF-κB by measuring the expression of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Culture: HEK-Blue™ hTLR2 cells are cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
Agonist Stimulation: Prepare serial dilutions of SMU-127 or Pam3CSK4 in fresh culture medium. The final concentrations should span a range appropriate for determining the EC50 (e.g., for SMU-127, a range from 0.01 µM to 100 µM may be suitable). Add the diluted agonists to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
SEAP Detection:
-
Prepare QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Add 180 µL of QUANTI-Blue™ solution to each well of a new 96-well plate.
-
Transfer 20 µL of the cell culture supernatant from the agonist-stimulated plate to the corresponding wells of the plate containing the QUANTI-Blue™ solution.
-
Incubate at 37°C for 1-6 hours.
-
-
Data Analysis: Measure the optical density (OD) at 620-655 nm using a microplate reader. The EC50 value is determined by plotting the OD values against the logarithm of the agonist concentration and fitting the data to a four-parameter logistic curve.
Cytokine Secretion Assay (ELISA)
This protocol outlines the general steps for measuring the concentration of a specific cytokine (e.g., TNF-α) in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Cell Culture and Stimulation:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture the PBMCs in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/well.
-
Stimulate the cells with various concentrations of SMU-127 or Pam3CSK4 for a specified period (e.g., 24 hours).
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the cell culture supernatants.
Conclusion
Both SMU-127 and Pam3CSK4 are effective agonists of the TLR1/2 signaling pathway, leading to NF-κB activation and the induction of pro-inflammatory cytokines. Based on the available data, the synthetic lipopeptide Pam3CSK4 appears to be a more potent activator of NF-κB on a molar basis. However, the small-molecule nature of SMU-127 may offer advantages in terms of chemical synthesis, modification, and potentially different pharmacokinetic properties.
The choice between SMU-127 and Pam3CSK4 will depend on the specific research application. For studies requiring a well-characterized, highly potent TLR1/2 agonist, Pam3CSK4 is an excellent choice. For investigations where a small-molecule agonist is preferred, or for structure-activity relationship studies, SMU-127 presents a valuable alternative. Further head-to-head studies are warranted to provide a more direct and comprehensive comparison of the in vitro and in vivo activities of these two important TLR1/2 agonists.
References
comparing SMU127 and other TLR2 agonists
An Objective Comparison of SMU127 and Other TLR2 Agonists for Researchers
Toll-like receptor 2 (TLR2) has emerged as a significant target in immunotherapy due to its crucial role in the innate immune system. As a pattern recognition receptor, TLR2 recognizes a wide array of pathogen-associated molecular patterns (PAMPs), initiating signaling cascades that lead to the activation of adaptive immunity.[1] This has spurred the development of various TLR2 agonists as potential vaccine adjuvants and anti-cancer agents.[2]
This guide provides a detailed comparison of this compound, a small-molecule TLR2 agonist, with other prominent TLR2 activators. We will delve into their mechanisms of action, comparative performance based on experimental data, and the methodologies used to evaluate their efficacy.
Understanding TLR2 Activation
TLR2 does not function as a monomer but forms heterodimers with either TLR1 or TLR6 to recognize its ligands.[3] The TLR1/TLR2 heterodimer typically recognizes triacylated lipoproteins, while the TLR2/TLR6 heterodimer binds to diacylated lipoproteins.[3] Upon ligand binding, a MyD88-dependent signaling pathway is initiated, which involves the recruitment of adaptor proteins and subsequent activation of transcription factors like NF-κB and AP-1.[4][5] This leads to the production of pro-inflammatory cytokines and chemokines, which are essential for mounting an effective immune response.[4][1]
Profile of this compound: A Small-Molecule TLR1/2 Agonist
This compound is a small-molecule compound identified as a specific agonist for the TLR1/TLR2 heterodimer.[6][7] Unlike many traditional TLR2 agonists that are lipopeptides, this compound's small-molecule nature offers potential advantages in terms of synthesis, stability, and tissue permeability.[8]
Key Characteristics:
-
Specificity: this compound selectively induces NF-κB signaling in cells expressing human TLR2, with no reported activity on TLR3, TLR4, TLR5, TLR7, or TLR8.[6][7]
-
Potency: It demonstrates potent activation of NF-κB with a reported half-maximal effective concentration (EC50) of 0.55 μM.[6][7]
-
Immunostimulatory Activity: It stimulates the production of TNF-α in human peripheral blood mononuclear cells (PBMCs).[6][7]
-
In Vivo Efficacy: In preclinical models, this compound has been shown to inhibit the growth of breast cancer tumors in mice, highlighting its potential for cancer immunotherapy.[7]
Comparative Analysis of TLR2 Agonists
This compound's performance can be benchmarked against several classes of TLR2 agonists, including natural ligands, synthetic lipopeptides, and other small molecules.
| Agonist | Class | TLR Heterodimer | EC50 | Key Cytokine Response | Reference |
| This compound | Small Molecule | TLR1/TLR2 | 0.55 µM (NF-κB) | TNF-α | [6][7] |
| Pam3CSK4 | Synthetic Lipopeptide | TLR1/TLR2 | ~1-10 ng/mL (~0.6-6 nM) | TNF-α, IL-6, IL-1β | [2][9] |
| Pam2CSK4 | Synthetic Lipopeptide | TLR2/TLR6 | ~100 ng/mL | TNF-α, IL-6, IL-1β | [10][9] |
| Diprovocim | Small Molecule | TLR1/TLR2 | 110 pM (NF-κB) | Upregulates CD86 & CD40 | [10][11] |
| CU-T12-9 | Small Molecule | TLR1/TLR2 | ~5 µM (NF-κB) | Not specified | [9] |
| Amuc_C | Protein Fragment | TLR2 (dimer not specified) | Not specified | Not specified | [12] |
| LTA | Natural Ligand | TLR2/TLR6 | Varies by source | TNF-α, IL-1β | [3][13] |
| Zymosan | Natural Ligand | TLR2/TLR6 | Varies by source | TNF-α, IL-1β | [4][14] |
Note: EC50 values can vary significantly based on the cell type and assay used.
Experimental Protocols for Evaluating TLR2 Agonists
Standardized experimental procedures are critical for the objective comparison of TLR2 agonists. Below are detailed protocols for key assays.
NF-κB Activation Assay using HEK-Blue™ hTLR2 Cells
This assay quantifies TLR2 activation by measuring the activity of a reporter gene, Secreted Embryonic Alkaline Phosphatase (SEAP), which is under the control of an NF-κB-inducible promoter.[9][15]
Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR2 cells according to the manufacturer's instructions. These cells stably express human TLR2, TLR1, TLR6, and CD14.[15]
-
Cell Seeding: Plate the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate for 24 hours.
-
Agonist Stimulation: Prepare serial dilutions of this compound and other test agonists (e.g., Pam3CSK4 as a positive control, DMSO as a negative control). Add the compounds to the cells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection:
-
Collect a sample of the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Incubate for 1-3 hours at 37°C.
-
-
Data Analysis: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the level of NF-κB activation. Calculate EC50 values by plotting the dose-response curve.
Cytokine Profiling in Human PBMCs
This protocol measures the production of key pro-inflammatory cytokines from primary human immune cells upon stimulation with a TLR2 agonist.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Plate the isolated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Agonist Stimulation: Add various concentrations of the TLR2 agonists to the wells. Use LPS (a TLR4 agonist) as a control for non-TLR2-mediated activation and media alone as a negative control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.
-
Data Analysis: Generate bar graphs comparing cytokine production across different agonists and concentrations.
Structural and Functional Comparison
TLR2 agonists can be broadly categorized, and their activity is often linked to their ability to engage the TLR1/TLR2 or TLR2/TLR6 heterodimer.
Conclusion
This compound represents a promising class of small-molecule TLR2 agonists, offering a distinct profile compared to traditional lipopeptide-based activators. While synthetic lipopeptides like Pam3CSK4 exhibit high potency at the nanomolar level, small molecules such as this compound and Diprovocim provide advantages in chemical synthesis and stability. The choice of agonist will ultimately depend on the specific application, whether for use as a vaccine adjuvant, a standalone cancer immunotherapeutic, or a tool for basic research. The experimental protocols and comparative data presented here serve as a foundational guide for researchers to objectively evaluate and select the most suitable TLR2 agonist for their needs.
References
- 1. Toll-like Receptor (TLR) の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Identification and immunological evaluation of novel TLR2 agonists through structure optimization of Pam3CSK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. What are TLR2 agonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. TLR1/2 Specific Small‐Molecule Agonist Suppresses Leukemia Cancer Cell Growth by Stimulating Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific activation of the TLR1-TLR2 heterodimer by small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-assembling TLR2 agonists promote mucosal immune responses without pulmonary immunopathologic injuries in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and immunological evaluation of novel TLR2 agonists through structural optimization of Diprovocim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel TLR2 agonist Amuc_C derived from Akkermansia muciniphila exhibits potent anti-tumor activity in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TLR2 Ligands Induce NF-κB Activation from Endosomal Compartments of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Toll-Like Receptor 2 Signaling and Current Approaches for Therapeutic Modulation in Synucleinopathies [frontiersin.org]
- 15. invivogen.com [invivogen.com]
SMU127: A Novel Immunostimulatory Agent in Preclinical Development for Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of SMU127, a novel small-molecule Toll-like receptor 1/2 (TLR1/2) agonist, against standard chemotherapy in a murine model of breast cancer. The data presented is based on available preclinical research and aims to provide an objective assessment for drug development professionals.
Overview of this compound
This compound is a potent agonist of the TLR1/2 heterodimer.[1][2] Its mechanism of action involves the induction of NF-κB signaling, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1][2] This immunostimulatory activity has shown potential in preclinical cancer models, specifically in a murine model of mammary carcinoma.[1]
Preclinical Efficacy in a Murine Breast Cancer Model
The in vivo efficacy of this compound was evaluated in a 4T1 murine mammary carcinoma model, which is a well-established model for triple-negative breast cancer (TNBC). In this model, this compound demonstrated a significant reduction in tumor volume.[1]
For comparative purposes, doxorubicin (B1662922) is a standard chemotherapeutic agent frequently used in preclinical studies involving the 4T1 model. While direct head-to-head comparative data from a single study is not publicly available, the following tables summarize the reported efficacy of this compound and the expected efficacy of standard chemotherapy in this model based on the literature.
Table 1: In Vivo Efficacy of this compound in the 4T1 Murine Mammary Carcinoma Model
| Treatment | Dosage | Endpoint | Result | Citation |
| This compound | 0.1 mg/animal | Tumor Volume Reduction | Significant reduction in tumor volume | [1] |
Table 2: Representative Efficacy of Standard Chemotherapy in the 4T1 Murine Mammary Carcinoma Model
| Treatment | Dosage | Endpoint | Result |
| Doxorubicin | 5 mg/kg | Tumor Growth Inhibition | Significant inhibition of tumor growth |
Note: The data in Table 2 is representative of typical results for doxorubicin in the 4T1 model and is intended for contextual comparison. Direct comparison is limited without a head-to-head study.
Mechanism of Action: Signaling Pathway
This compound activates the innate immune system through the TLR1/2 signaling pathway. The diagram below illustrates the key steps in this pathway, from receptor activation to the downstream induction of inflammatory responses.
Caption: this compound activates the TLR1/2 signaling cascade.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and replication of preclinical findings. The following sections outline the methodologies for the key in vivo experiments.
In Vivo Tumor Model
-
Cell Line: 4T1 murine mammary carcinoma cells.
-
Animal Model: Female BALB/c mice.
-
Tumor Implantation: 1 x 10^5^ 4T1 cells are injected into the mammary fat pad of each mouse.
-
Treatment: When tumors reach a palpable size, mice are treated with this compound (0.1 mg/animal) or a vehicle control.
-
Endpoint: Tumor volume is measured at regular intervals to assess the treatment effect.
The workflow for a typical in vivo efficacy study is depicted in the diagram below.
Caption: Workflow for in vivo efficacy testing of this compound.
Summary and Future Directions
The preclinical data available for this compound suggests that it is a promising immunostimulatory agent with in vivo anti-tumor activity in a murine model of breast cancer.[1] Its mechanism of action, through the activation of the TLR1/2 pathway, offers a distinct approach compared to traditional cytotoxic chemotherapy.
However, a direct comparison of efficacy with standard chemotherapy agents like doxorubicin in a head-to-head study is necessary for a conclusive assessment. Further research is also required to evaluate the safety profile, pharmacokinetic and pharmacodynamic properties of this compound. Future studies should also explore its potential in combination with chemotherapy or other immunotherapies to enhance anti-tumor responses. The development of this compound is still in the early preclinical stage, and more comprehensive studies are needed before its potential in a clinical setting can be determined.
References
Confirming the Specificity of SMU127 for Toll-like Receptor 1/2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SMU127, a small-molecule agonist of the Toll-like Receptor 1/2 (TLR1/2) heterodimer, with other well-established TLR ligands. The data presented herein confirms the high specificity of this compound for TLR1/2, supporting its potential as a targeted immunomodulatory agent.
Data Presentation: Comparative Activity of TLR Ligands
The following table summarizes the activity of this compound and other common TLR agonists across a panel of human TLRs. The data is primarily derived from NF-κB activation assays in HEK-Blue™ reporter cell lines. Activation is presented as the half-maximal effective concentration (EC50) for the target receptor and as a qualitative assessment of activity for off-target receptors.
| Ligand | Target Receptor | EC50 (M) | Activity on Other TLRs |
| This compound (SMU-Z1) | TLR1/2 | 4.88 x 10⁻⁹ [1] | No significant activation of TLR2/6, TLR3, TLR4, TLR5, TLR7, or TLR8 observed.[2] |
| Pam3CSK4 | TLR1/2 | ~1 x 10⁻⁹ | Primarily TLR1/2 specific. |
| Pam2CSK4 | TLR2/6 | ~1 x 10⁻⁹ | Primarily TLR2/6 specific. |
| Poly(I:C) | TLR3 | ~1 x 10⁻⁷ (in µg/mL) | Primarily TLR3 specific. |
| Lipopolysaccharide (LPS) | TLR4 | ~1 x 10⁻⁹ (in ng/mL) | Primarily TLR4 specific. |
| Flagellin (FLA-BS) | TLR5 | ~1 x 10⁻⁹ (in ng/mL) | Primarily TLR5 specific. |
| R848 (Resiquimod) | TLR7/8 | ~1 x 10⁻⁷ | Activates both TLR7 and TLR8. |
| CU-CPT22 | TLR1/2 (Antagonist) | IC50: ~5.8 x 10⁻⁷ | Specific inhibitor of TLR1/2 signaling. |
Note: EC50 values can vary depending on the specific assay conditions and cell line used. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HEK-Blue™ TLR Reporter Gene Assay for NF-κB Activation
This assay quantifies the activation of specific TLRs by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR cell lines (InvivoGen) expressing the specific human TLR of interest (e.g., hTLR1/2, hTLR3, hTLR4, etc.).
-
HEK-Blue™ Detection medium (InvivoGen).
-
Test compounds (this compound, Pam3CSK4, etc.) and appropriate vehicle controls (e.g., DMSO).
-
96-well, flat-bottom cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Spectrophotometer capable of reading absorbance at 620-655 nm.
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR cells according to the manufacturer's instructions. On the day of the assay, harvest cells and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium to the recommended cell density.
-
Plating: Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add 20 µL of each dilution to the appropriate wells. Include wells with vehicle control and a known agonist for the specific TLR as a positive control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Measurement: After incubation, measure the absorbance of the cell supernatant at 620-655 nm using a spectrophotometer. The color change in the detection medium is proportional to the level of SEAP activity and, consequently, NF-κB activation.
-
Data Analysis: Calculate the fold induction of NF-κB activation by dividing the absorbance values of the treated wells by the absorbance values of the vehicle control wells. Determine EC50 values by plotting the dose-response curves.
TNF-α Secretion Assay (ELISA)
This assay measures the amount of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, secreted by immune cells upon TLR stimulation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1).
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Test compounds (this compound, LPS, etc.) and vehicle controls.
-
Human TNF-α ELISA kit (e.g., from R&D Systems, eBioscience).
-
96-well ELISA plates.
-
Plate reader.
Procedure:
-
Cell Culture: Culture PBMCs or THP-1 cells in RPMI 1640 medium. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.
-
Stimulation: Plate the cells in a 96-well plate and treat them with various concentrations of the test compounds or controls. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves the following steps:
-
Coating the ELISA plate with a capture antibody specific for human TNF-α.
-
Blocking non-specific binding sites.
-
Adding the collected cell culture supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve using the known concentrations of the TNF-α standard. Use the standard curve to calculate the concentration of TNF-α in the cell culture supernatants.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: TLR1/2 signaling cascade initiated by this compound.
Caption: Workflow for determining TLR agonist specificity.
References
- 1. TLR1/2 Specific Small-Molecule Agonist Suppresses Leukemia Cancer Cell Growth by Stimulating Cytotoxic T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
SMU127: High Specificity for TLR1/2 with Minimal Cross-Reactivity
For Immediate Release
A comprehensive analysis of SMU127, a potent small-molecule agonist of the Toll-like Receptor 1/2 (TLR1/2) heterodimer, demonstrates its high specificity with negligible cross-reactivity to other TLRs. This guide provides a detailed comparison of this compound's activity across various TLRs, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of immunology and oncology.
This compound has been identified as a specific activator of the TLR1/2 complex, initiating downstream signaling pathways that lead to the activation of NF-κB and subsequent production of pro-inflammatory cytokines like TNF-α.[1][2] Its efficacy in stimulating an immune response has positioned it as a molecule of interest for therapeutic applications, including cancer treatment.[2] This guide synthesizes the available data on this compound's selectivity, a critical factor for its therapeutic potential.
Comparative Analysis of TLR Activation
Experimental data indicates that this compound's activity is highly focused on the TLR1/2 heterodimer. When tested against a panel of cell lines, each expressing a specific human TLR, this compound induced NF-κB signaling only in cells expressing TLR2.[1][2] This response is indicative of the activation of the TLR1/2 heterodimer. Notably, this compound did not elicit a response in cells expressing TLR3, TLR4, TLR5, TLR7, or TLR8, even at concentrations significantly higher than its effective concentration for TLR1/2 activation.[1][2]
| Target TLR | This compound Activity | Effective Concentration (EC50) | Concentration Range Tested |
| TLR1/2 | Agonist | 0.55 µM | 0.1 to 100 µM |
| TLR3 | No activity | Not applicable | 0.1 to 100 µM |
| TLR4 | No activity | Not applicable | 0.1 to 100 µM |
| TLR5 | No activity | Not applicable | 0.1 to 100 µM |
| TLR7 | No activity | Not applicable | 0.1 to 100 µM |
| TLR8 | No activity | Not applicable | 0.1 to 100 µM |
Experimental Protocols
The specificity of this compound was determined using a widely accepted cell-based reporter assay. The general methodology is outlined below:
Cell Lines and Reagents:
-
Human embryonic kidney (HEK) 293 cells were used, which do not endogenously express most TLRs.
-
Individual HEK293 cell lines were stably transfected to express a single human TLR (e.g., TLR2, TLR3, TLR4, TLR5, TLR7, or TLR8) and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.
-
This compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
Assay Procedure:
-
Transfected HEK293 cells were seeded into 96-well plates and allowed to adhere overnight.
-
This compound was serially diluted to various concentrations (ranging from 0.1 to 100 µM) and added to the cells.
-
Positive controls (known agonists for each respective TLR) and negative controls (vehicle) were included in parallel.
-
The cells were incubated for a period sufficient to allow for TLR activation and subsequent NF-κB-driven SEAP expression (typically 18-24 hours).
-
The cell culture supernatant was collected, and the SEAP activity was quantified using a colorimetric substrate.
-
The level of SEAP activity directly correlates with the extent of NF-κB activation. The EC50 value was calculated for the TLR2-expressing cell line as the concentration of this compound that induced a half-maximal response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TLR1/2 signaling pathway activated by this compound and the experimental workflow for assessing its cross-reactivity.
Caption: TLR1/2 signaling pathway initiated by this compound.
Caption: Workflow for assessing this compound TLR cross-reactivity.
References
SMU127: A Comparative Guide to its Potency Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer potency of SMU127, a novel small-molecule agonist of the Toll-like receptor 1/2 (TLR1/TLR2) heterodimer. As research indicates that the primary anti-tumor effect of this compound is mediated through the activation of the immune system rather than direct cytotoxicity to cancer cells, this guide will focus on its immunological potency and compare it with other TLR1/TLR2 agonists.
Mechanism of Action: Indirect Anti-Tumor Activity
This compound exerts its anti-cancer effects by activating the TLR1/TLR2 signaling pathway, which is predominantly expressed on immune cells such as macrophages and dendritic cells. This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the activation of transcription factors such as NF-κB.[1] This immune stimulation is believed to create an anti-tumor microenvironment, leading to the suppression of tumor growth. Evidence suggests that TLR1/TLR2 agonists can enhance the activity of cytotoxic T lymphocytes and reduce the suppressive function of regulatory T cells, contributing to tumor regression.[2][3]
Due to this indirect mechanism of action, traditional IC50 values derived from direct cytotoxicity assays on cancer cell lines are not the primary measure of this compound's efficacy. Instead, its potency is better characterized by its ability to induce immune responses.
Potency Comparison: this compound vs. Other TLR1/TLR2 Agonists
To provide a comparative perspective, the biological activity of this compound is presented alongside Pam3CSK4, a well-characterized synthetic triacylated lipopeptide that also functions as a TLR1/TLR2 agonist.
| Compound | Target | Mechanism of Action | Potency (EC50) | In Vivo Anti-Tumor Activity |
| This compound | TLR1/TLR2 | Induces NF-κB signaling and TNF-α secretion | 0.55 µM (NF-κB activation in human TLR2-expressing cells)[1] | Reduces tumor volume in a 4T1 murine mammary carcinoma model.[1] |
| Pam3CSK4 | TLR1/TLR2 | Potent activator of NF-κB | 0.47 ng/mL (in human TLR1/2 expressing cells)[4] | Enhances anti-cancer effects of chemotherapy in a B-cell lymphoma model.[5] |
Experimental Protocols
While direct cytotoxicity assays may not fully capture the anti-tumor potential of this compound, they are standard methods for assessing cell viability and are provided here for reference.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6][7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]
Crystal Violet Assay for Cell Viability
This assay is used to determine the number of adherent cells by staining them with crystal violet dye.
Principle: Crystal violet stains the nuclei and cytoplasm of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.[8]
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells in a multi-well plate as described for the MTT assay.
-
Fixation: After treatment, gently wash the cells with PBS and fix them with a fixing agent like methanol (B129727) or paraformaldehyde for 10-15 minutes.
-
Staining: Stain the fixed cells with a 0.1% or 0.5% crystal violet solution for 10-30 minutes at room temperature.[8][9][10]
-
Washing: Gently wash the wells with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 33% acetic acid or methanol) to elute the dye from the stained cells.[11]
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 595 nm.[11]
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound
Caption: TLR1/TLR2 signaling cascade initiated by this compound.
Experimental Workflow for Assessing Potency
Caption: General workflow for in vitro potency assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TLR1/2 Specific Small‐Molecule Agonist Suppresses Leukemia Cancer Cell Growth by Stimulating Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR1/TLR2 agonist induces tumor regression by reciprocal modulation of effector and regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Crystal violet staining protocol | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. Crystal violet assay [bio-protocol.org]
Independent Verification of Anti-Tumor Effects: A Comparative Guide to SUMOylation Inhibition by TAK-981
Introduction
The following guide provides an independent verification of the anti-tumor effects of the novel small-molecule SUMOylation inhibitor, TAK-981. Due to the absence of publicly available data on a compound designated "SMU127," this analysis focuses on TAK-981, a first-in-class drug candidate with a well-documented mechanism of action and pre-clinical data. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of TAK-981's performance against other anti-tumor agents, supported by experimental data and detailed methodologies.
Mechanism of Action: TAK-981
TAK-981 is a selective inhibitor of SUMO-activating enzyme (SAE), a key component of the SUMOylation pathway. SUMOylation is a post-translational modification process that attaches Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, regulating their function, localization, and stability. Dysregulation of SUMOylation has been implicated in various cancers, contributing to tumor progression and therapeutic resistance.[1][2]
TAK-981's inhibition of SAE blocks the entire SUMOylation cascade, leading to a profound anti-tumor response. A primary mechanism of its action is the activation of the type I interferon (IFN1) signaling pathway.[3][4] SUMOylation is known to suppress IFN1 responses, and by inhibiting this process, TAK-981 reactivates IFN1 signaling, which in turn stimulates anti-tumor immunity.[3][4] This includes the activation of dendritic cells, enhanced antigen cross-presentation, and priming of T cells, leading to an increase in the number and activation of intratumoral T and natural killer (NK) cells.[3]
Comparative Data on Anti-Tumor Efficacy
The following tables summarize the in vivo anti-tumor efficacy of TAK-981 as a single agent and in combination with other therapies in various syngeneic mouse tumor models.
Table 1: Single-Agent Anti-Tumor Activity of TAK-981
| Tumor Model | Mouse Strain | TAK-981 Dose and Schedule | Tumor Growth Inhibition (%) | Key Findings | Reference |
| A20 (B cell lymphoma) | BALB/c | 7.5 mg/kg, twice weekly, i.v. | Significant inhibition | Dependent on IFN1 signaling and CD8+ T cells | [3] |
| MC38 (colon adenocarcinoma) | C57BL/6 | 7.5 mg/kg, twice weekly, i.v. | Significant inhibition | Activity abrogated in IFNAR1 knockout mice | [3][4] |
| CT26 (colon carcinoma) | BALB/c | 7.5 mg/kg, twice weekly, i.v. | Modest single-agent activity | - | [3] |
Table 2: Combination Therapy with TAK-981
| Tumor Model | Mouse Strain | Combination Therapy | Key Findings | Reference |
| CT26 (colon carcinoma) | BALB/c | TAK-981 + anti-PD-1 | Improved survival compared to single agents | [3] |
| MC38 (colon adenocarcinoma) | C57BL/6 | TAK-981 + anti-CTLA-4 | Improved survival compared to single agents | [3] |
Experimental Protocols
In Vivo Tumor Growth Studies
1. Cell Lines and Animal Models:
-
Syngeneic tumor models are utilized to enable the study of immuno-oncology agents. Commonly used models include A20 lymphoma, MC38 colon adenocarcinoma, and CT26 colon carcinoma.
-
Mouse strains compatible with the tumor cell lines are used (e.g., BALB/c for A20 and CT26; C57BL/6 for MC38).
2. Tumor Implantation:
-
Tumor cells (e.g., 5 x 10^5 to 1 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
3. Dosing and Administration:
-
TAK-981 is formulated in a vehicle suitable for intravenous (i.v.) administration.
-
Dosing is initiated when tumors reach a palpable size (e.g., 50-100 mm³).
-
A typical dosing schedule for TAK-981 is twice weekly.[3]
4. Tumor Measurement and Analysis:
-
Tumor dimensions are measured with calipers at regular intervals (e.g., 2-3 times per week).
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Tumor growth inhibition is determined by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Survival is monitored, and Kaplan-Meier curves are generated for analysis.
5. Immunohistochemistry and Flow Cytometry:
-
At the end of the study, tumors are excised for analysis of the tumor microenvironment.
-
Immunohistochemistry can be used to visualize the infiltration of immune cells (e.g., CD8+ T cells, NK cells).
-
Flow cytometry is employed to quantify different immune cell populations within the tumor and spleen.
Visualizing the Mechanism of Action
Signaling Pathway of TAK-981
Caption: TAK-981 inhibits SAE, leading to the activation of Type I IFN signaling and enhanced anti-tumor immunity.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing the in vivo anti-tumor efficacy of a test compound.
References
- 1. peoplenewspapers.com [peoplenewspapers.com]
- 2. Frontiers | A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties [frontiersin.org]
- 3. search.library.smu.edu.sg [search.library.smu.edu.sg]
- 4. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for SMU127
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Handling and Disposal of SMU127, a TLR1/2 Agonist.
This document provides crucial safety and logistical information for the proper disposal of this compound (CAS #: 903864-87-9), a small molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1] Given its biological activity and chemical properties, adherence to proper disposal protocols is essential to ensure laboratory safety and environmental protection. While this compound is considered non-hazardous for shipping, it should be managed as a chemical waste product in a laboratory setting.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Chemical Formula | C16H23N3O3S |
| Molecular Weight | 337.44 g/mol |
| CAS Number | 903864-87-9 |
| Appearance | Solid (assumed) |
| Solubility | Information not readily available; assume limited aqueous solubility |
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Procedures for this compound
The following step-by-step guide outlines the recommended procedure for the disposal of this compound waste. This protocol is based on general best practices for laboratory chemical waste management and should be performed in accordance with your institution's specific environmental health and safety (EHS) guidelines.
Experimental Protocol: this compound Waste Deactivation and Disposal
-
Segregation of Waste:
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, weighing paper, contaminated gloves) in a designated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste containing this compound (e.g., unused solutions, cell culture media) in a separate, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
-
Chemical Inactivation (for liquid waste - consult with EHS):
-
Due to the presence of a sulfur atom, this compound may require specific inactivation steps. A common method for sulfur-containing organic compounds is oxidation. However, the choice of oxidizing agent and reaction conditions should be determined in consultation with a qualified chemist or your EHS office to avoid hazardous byproducts.
-
A potential, though unverified for this compound, procedure could involve treatment with a solution of sodium hypochlorite (B82951) (bleach) or hydrogen peroxide. The efficacy and safety of this method for this compound must be validated on a small scale before being implemented for bulk disposal.
-
-
Packaging and Labeling:
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Label each container clearly with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the this compound waste through your institution's licensed hazardous waste disposal vendor. Never dispose of this compound down the drain or in regular trash.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Signaling Pathway Activated by this compound
As a TLR1/2 agonist, this compound activates a specific intracellular signaling cascade, leading to an inflammatory response. Understanding this pathway is crucial for researchers working with this compound.
Caption: Simplified signaling pathway of this compound via TLR1/TLR2 activation.
By following these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and guidelines.
References
Personal protective equipment for handling SMU127
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for handling SMU127, a toll-like receptor 1/2 (TLR1/2) agonist. Given the absence of a specific Safety Data Sheet (SDS), researchers must handle this compound with the highest degree of caution, assuming it to be hazardous. The following procedures are based on established best practices for handling novel research chemicals.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The minimum required PPE should be worn at all times when handling the compound.[1][2]
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Eye and Face | Safety Glasses | ANSI Z87.1 certified, with side shields.[1] | Protects eyes from splashes and airborne particles. |
| Chemical Splash Goggles | To be worn over safety glasses when there is a significant risk of splashing. | Provides a seal around the eyes for enhanced protection against chemical splashes. | |
| Face Shield | To be worn in addition to safety glasses/goggles when handling large quantities or during procedures with a high splash potential. | Protects the entire face from splashes and projectiles. | |
| Hand | Disposable Gloves | Nitrile gloves are the minimum requirement.[1][3] Consider double-gloving for added protection.[1] | Prevents skin contact with the chemical. Change gloves immediately if contaminated.[1] |
| Body | Laboratory Coat | Flame-resistant, long-sleeved, and fully buttoned.[2] | Protects skin and personal clothing from contamination. |
| Protective Clothing | Long pants and closed-toe shoes must be worn at all times in the laboratory.[1] | Prevents skin exposure on the lower body and feet. | |
| Respiratory | Respirator | Required if there is a risk of aerosolization or if handling the powder outside of a fume hood.[3] A risk assessment should determine the appropriate type of respirator. | Prevents inhalation of airborne particles. Use requires prior medical evaluation and fit-testing.[3] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is essential to minimize risks.
Experimental Protocol: General Handling of this compound
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition.[4] Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Weighing: If working with the solid form, weigh the required amount in a fume hood to prevent inhalation of any dust.
-
Solubilization: this compound is soluble in DMSO.[5] When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Handling Solutions: Always use appropriate, clearly labeled containers.
-
Post-Handling: After use, decontaminate the work area and any equipment used.
Table 2: Storage and Stability of this compound [5]
| Form | Storage Temperature | Duration | Notes |
| Solid | 0 - 4°C | Short-term | Keep dry and in a dark place. |
| -20°C | Long-term | ||
| In DMSO | 0 - 4°C | Short-term | |
| -20°C | Long-term | ||
| Shipping | Ambient temperature | Stable for several weeks during shipping. |
Emergency and Disposal Plan
A clear plan for emergencies and proper disposal is critical for laboratory safety and environmental protection.
Emergency Procedures
In the event of an emergency, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.[6]
-
Assess the Situation: Determine the nature and scale of the emergency (e.g., spill, fire, personal exposure).
-
Evacuate: If the situation is beyond your control, evacuate the area.
Table 3: Emergency Response to this compound Exposure and Spills
| Type of Incident | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. | Seek medical attention. Report the incident to your supervisor. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. | If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
| Minor Spill | Alert personnel in the immediate area.[5] Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand).[5][6] Work from the outside in. | Collect the absorbed material into a sealed, labeled hazardous waste container.[6][7] Decontaminate the area. |
| Major Spill | Evacuate the laboratory immediately.[5] Close the door and prevent others from entering. Alert your institution's emergency response team or environmental health and safety office. | Do not attempt to clean up a major spill yourself.[5] Await the arrival of trained emergency personnel. |
Disposal Plan
All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect contaminated items such as gloves, pipette tips, and paper towels in a designated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled, and compatible waste container.[8] Do not pour down the drain.[8]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[8]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[8]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[8] Follow all institutional and local regulations for hazardous waste disposal.[8] Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[9]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Chemical Spill Response [augusta.edu]
- 6. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 7. acs.org [acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Waste [k-state.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
